5,8-Dibromo-2,3-diethylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dibromo-2,3-diethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPVFRWOXOCNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738720 | |
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148231-14-5 | |
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148231-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 5,8-Dibromo-2,3-diethylquinoxaline, a halogenated heterocyclic compound. Due to the limited publicly available data for this specific molecule, this document also presents inferred properties and a proposed synthesis protocol based on established chemical principles and the known reactivity of related quinoxaline derivatives. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in the current scientific literature. The following table summarizes the available information and provides estimated values for key physicochemical properties based on the properties of structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 148231-14-5 | Chemical Supplier |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | Supplier Data[1] |
| Molecular Weight | 344.05 g/mol | Supplier Data[1] |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents | Inferred |
| Storage Temperature | 2-8°C | Chemical Supplier |
Proposed Synthesis Protocol
A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the 2,3-diethylquinoxaline core, followed by aromatic bromination.
Step 1: Synthesis of 2,3-Diethylquinoxaline
This procedure is adapted from the synthesis of similar 2,3-disubstituted quinoxalines. The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Diketone: To the stirred solution, add 3,4-hexanedione (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Bromination of 2,3-Diethylquinoxaline
The synthesized 2,3-diethylquinoxaline is then subjected to electrophilic aromatic bromination. The directing effects of the pyrazine ring and the activating nature of the ethyl groups will influence the position of bromination.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3-diethylquinoxaline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the reaction mixture at 0°C. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a strong acid can be used.
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification and potential applications. The bromine atoms at the 5 and 8 positions are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The quinoxaline core is a known pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. The introduction of diethyl and dibromo substituents could modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities.
Furthermore, quinoxaline derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality serves as a handle for polymerization reactions to create conjugated polymers with tailored optoelectronic properties.
Mandatory Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Potential chemical transformations and applications of this compound.
Conclusion
This compound represents an under-explored molecule with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is limited, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The proposed synthesis protocol provides a viable route for its preparation, opening the door for further investigation into its properties and applications. This guide serves as a starting point for researchers aiming to unlock the potential of this and related quinoxaline derivatives.
References
5,8-Dibromo-2,3-diethylquinoxaline chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis approach for 5,8-Dibromo-2,3-diethylquinoxaline. This document is intended for an audience with a technical background in chemistry and drug development.
Chemical Structure and IUPAC Name
The compound this compound is a disubstituted quinoxaline. The quinoxaline core is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. In this specific molecule, the benzene ring is substituted with two bromine atoms at positions 5 and 8. The pyrazine ring is substituted with two ethyl groups at positions 2 and 3.
-
IUPAC Name: this compound
Below is a diagram representing the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Identification Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known identification and purity information.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | [1] |
| Molecular Weight | 344.05 g/mol | [1] |
| CAS Number | 148231-14-5 | [1][2] |
| Purity | >98% (HPLC) | [1] |
Experimental Protocols: A Generalized Synthesis Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general and widely used method for synthesizing 2,3-disubstituted quinoxalines can be proposed. This typically involves the condensation reaction of an appropriate o-phenylenediamine with an α-diketone.
General Reaction: 1,2-diamino-3,6-dibromobenzene reacts with 3,4-hexanedione, typically in a polar solvent like ethanol or acetic acid, which may be heated to facilitate the cyclization and dehydration, yielding the quinoxaline product.
Below is a diagram illustrating a generalized workflow for this synthesis.
Caption: A generalized workflow for the synthesis of a 2,3-disubstituted quinoxaline.
Potential Applications and Further Research
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as building blocks for organic semiconductors.[3] While specific applications for this compound are not detailed in the available literature, its structure suggests potential areas for investigation:
-
Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with potential therapeutic activities. The dibromo-functionality allows for further chemical modifications, such as cross-coupling reactions, to build a library of derivatives for screening.
-
Materials Science: As a building block for organic electronic materials, such as those used in OLEDs and organic photovoltaics. The quinoxaline core is electron-deficient, a useful property in these applications.[3]
Further research is required to determine the specific physicochemical properties, biological activities, and material science applications of this compound. Experimental validation of its synthesis and characterization would be the foundational next steps.
References
5,8-Dibromo-2,3-diethylquinoxaline CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical compound 5,8-Dibromo-2,3-diethylquinoxaline, including its chemical identity and molecular structure. Due to the limited availability of published research on this specific molecule, this document focuses on foundational data.
Core Compound Data
The fundamental chemical identifiers for this compound are summarized below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.
| Identifier | Value |
| CAS Number | 148231-14-5[1][2] |
| Molecular Formula | C₁₂H₁₂Br₂N₂[1] |
| Molecular Weight | 344.05 g/mol |
| Purity | >98% (as determined by HPLC)[1] |
Experimental Protocols
A plausible synthetic pathway would involve the condensation of a dibromo-substituted o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, 3,4-hexanedione. The logical workflow for such a synthesis and subsequent purification is outlined in the diagram below.
Caption: Hypothetical synthesis workflow for this compound.
Signaling Pathways and Applications
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its direct application in drug development. Quinoxaline derivatives, as a class of compounds, are known to be of interest in medicinal chemistry for their potential as anticancer, antiviral, and antibacterial agents. They are also utilized as building blocks in the synthesis of organic semiconductors.[3][4] The specific biological activity and potential applications of the diethyl-substituted dibromo-quinoxaline presented here remain an area for future research.
The diagram below illustrates a generalized logical relationship for the screening of a novel quinoxaline derivative in a drug discovery context.
Caption: A generalized workflow for the evaluation of a novel chemical entity in drug discovery.
References
A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives, heterocyclic compounds composed of a benzene and pyrazine ring, have garnered significant attention in medicinal chemistry and materials science. Among these, dibromo-quinoxaline derivatives stand out as versatile building blocks and potent bioactive molecules. Their unique electronic properties and ability to participate in various chemical reactions make them valuable scaffolds for drug discovery and the development of novel organic electronic materials. This technical guide provides a comprehensive overview of dibromo-quinoxaline derivatives, focusing on their synthesis, biological activities, and applications, with a detailed presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows.
I. Synthesis of Dibromo-Quinoxaline Derivatives
The synthesis of dibromo-quinoxaline derivatives can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For instance, 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized by the condensation reaction of the corresponding o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione.[1]
Another versatile method is the catalyst-free oxidative cyclization of α-halo ketones (such as phenacyl bromides) with o-phenylenediamine.[2] This reaction can be carried out in water at elevated temperatures, offering a greener synthetic route.[2] Furthermore, N,N-dibromo-p-toluene sulfonamide (TsNBr2) can be utilized to generate α,α-dibromoketone intermediates in situ from alkynes, which then react with o-phenylenediamines to yield quinoxaline derivatives.[2][3]
The starting material, 6-bromo-2,3-dichloroquinoxaline, serves as a valuable precursor for a variety of derivatives.[4][5] It can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination.[4][5]
II. Biological Activities and Applications in Drug Development
Dibromo-quinoxaline derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of dibromo-quinoxaline derivatives.[6][7][8][9][10][11] These compounds have shown efficacy against various cancer cell lines, including prostate (PC-3), colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells.[9][10][11]
One notable example is a dibromo-substituted quinoxaline fragment that acts as a potent inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM.[12] ASK1 is a key component of the JNK and p38 MAPK signaling pathways, which are involved in apoptosis, inflammation, and fibrosis.[12] Inhibition of ASK1 by this dibromo-quinoxaline derivative has shown potential for treating non-alcoholic fatty liver disease.[12]
Another target for quinoxaline-based anticancer agents is the Pim-1/2 kinases.[13] Certain 6-bromo-quinoxaline derivatives have been identified as potent submicromolar inhibitors of both Pim-1 and Pim-2, which are implicated in cell survival and proliferation.[13]
The mechanism of anticancer action can also involve the inhibition of other key enzymes like topoisomerase II.[10]
Antimicrobial Activity
Dibromo-quinoxaline derivatives have also been investigated for their antibacterial and antiviral properties.[5][14][15][16][17] The quinoxaline scaffold is a component of several natural antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[4][5] Synthetic derivatives have shown activity against a range of bacterial and fungal pathogens.[5][15][17] Furthermore, some quinoxaline derivatives have been explored as potential antiviral agents.[16]
III. Applications in Organic Electronics
The unique photophysical and electronic properties of dibromo-quinoxaline derivatives make them valuable materials in the field of organic electronics.[18][19][20] They are used as building blocks for the synthesis of conjugated polymers with applications in:
-
Organic Light-Emitting Diodes (OLEDs) : Fluorene-quinoxaline copolymers have been synthesized and used in OLEDs, demonstrating blue-green electroluminescence.[18][21]
-
Organic Solar Cells (OSCs) : Quinoxaline-based materials are explored as non-fullerene acceptors in OSCs due to their electron-accepting nature.[20]
-
Organic Field-Effect Transistors (OFETs) : The electron-transporting properties of quinoxaline derivatives make them suitable for use as n-type semiconductors in OFETs.[20]
The dibromo substitution allows for facile polymerization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of high-molecular-weight polymers with tailored electronic properties.[18]
IV. Quantitative Data on Dibromo-Quinoxaline Derivatives
The following tables summarize key quantitative data for various dibromo-quinoxaline derivatives from the literature.
Table 1: Anticancer Activity of Dibromo-Quinoxaline Derivatives
| Compound ID | Target/Cell Line | IC50 Value | Reference |
| 26e | ASK1 | 30.17 nM | [12] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 µM | [10] |
| Compound III | PC-3 (Prostate Cancer) | 4.11 µM | [10] |
| Compound 9 | MCF-7 (Breast Cancer) | 3.79 µg/mL | [11] |
| Compound 5 | MCF-7 (Breast Cancer) | 4.80 µg/mL | [11] |
| Compound 10 | MCF-7 (Breast Cancer) | 6.24 µg/mL | [11] |
| Compound 4 | MCF-7 (Breast Cancer) | 8.59 µg/mL | [11] |
| Compound 5c | Pim-1 | Submicromolar | [13] |
| Compound 5e | Pim-1 | Submicromolar | [13] |
| Compound 5c | Pim-2 | Submicromolar | [13] |
| Compound 5e | Pim-2 | Submicromolar | [13] |
| Compound 17 | C6 (Glioblastoma) | 50.0 µM | [6] |
| Compound 17 | HT29 (Colon Cancer) | 26.2 µM | [6] |
| Compound 17 | HeLa (Cervical Cancer) | 24.1 µM | [6] |
Table 2: Photophysical and Polymer Properties of a Dibromo-Quinoxaline Derivative
| Property | Value | Reference |
| Polymer (PFQ10) Molecular Weight | Up to 17.2 kDa | [18] |
| Polymer (PFQ10) Dispersity | 1.3 | [18] |
| Emission Maximum (PFQ10) | 459 nm | [18] |
| Relative Fluorescence Quantum Yield (PFQ10) | 0.37 | [18] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 5,8-dibromo-2,3-diphenylquinoxaline[22]
-
Preparation of the Diamine Intermediate:
-
Dissolve 4,7-Dibromobenzo[c][1][4][12]thiadiazole (1.0 g, 3.4 mmol), CoCl₂·6H₂O (10 mg, 0.07 mmol), and sodium borohydride (686.2 mg, 18.13 mmol) in a mixture of ethanol (10 mL) and tetrahydrofuran (30 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with water and diethyl ether.
-
Collect the organic layer and concentrate it in vacuo to obtain the crude product.
-
-
Condensation to form the Quinoxaline:
-
To the crude product from the previous step, add benzil (630 mg, 3 mmol) in a mixture of toluene (10 mL) and acetic acid (10 mL).
-
Heat the reaction mixture to 100°C and stir for another 12 hours.
-
After the reaction is complete, wash the mixture with water, brine solution, and dichloromethane.
-
Concentrate the organic layer in vacuo.
-
Recrystallize the crude product from ethanol to afford 5,8-dibromo-2,3-diphenylquinoxaline as a white solid (yield: 846.4 mg, 56.6%).
-
Synthesis of 2,3-Bis(bromomethyl)quinoxaline Derivatives[1]
-
Prepare a solution of the corresponding o-phenylenediamine derivative.
-
Add 1,4-dibromo-2,3-butanedione to the solution.
-
The condensation reaction proceeds to form the 2,3-Bis(bromomethyl)quinoxaline derivative. (Note: The reference provides a general scheme without specific reagent quantities and conditions.)
Catalyst-Free Synthesis of Quinoxalines from Phenacyl Bromide[2]
-
Treat a solution of o-phenylenediamine with a substituted phenacyl bromide in water.
-
Heat the reaction mixture to 80°C.
-
The oxidative cyclization proceeds without the need for a catalyst to afford the desired quinoxaline derivative in moderate to high yield.
VI. Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below using Graphviz.
Caption: ASK1 Signaling Pathway Inhibition.
Caption: Synthesis of a Dibromo-Quinoxaline.
This guide provides a foundational understanding of dibromo-quinoxaline derivatives for researchers and professionals in drug development and materials science. The versatility in synthesis, coupled with a broad range of biological activities and useful electronic properties, underscores the continued importance of this class of compounds in scientific research.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 19. nbinno.com [nbinno.com]
- 20. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 21. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dibromo-2,3-diethylquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a summary of the available physical and chemical properties of this compound. It is important to note that while basic identifiers are available, detailed experimental data for this specific compound is limited in publicly accessible literature. This guide presents the known information and highlights areas where further experimental characterization is needed.
Core Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 148231-14-5 | [2] |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | [1] |
| Molecular Weight | 344.05 g/mol | [1] |
| Purity | >98% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. However, general synthetic routes to quinoxaline derivatives can be adapted.
General Synthesis of Quinoxalines
A common and established method for the synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical precursors would be 3,6-dibromobenzene-1,2-diamine and 3,4-hexanedione.
Figure 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
A general procedure for a similar reaction involves stirring the diamine and dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid, often at room temperature or with gentle heating. The product can then be isolated by filtration and purified by recrystallization.
Spectral Data and Characterization
Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not published in detail. However, chemical suppliers suggest that such data, including HPLC, LC-MS, and UPLC, is available upon request[3]. For reference, the ¹H and ¹³C NMR spectral data for a related compound, 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline, have been reported[4].
Applications and Future Research
The applications of this compound in drug development and its involvement in biological signaling pathways have not yet been documented in scientific literature. The broader class of quinoxaline derivatives has been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.
Given the presence of two bromine atoms, this compound could serve as a valuable building block in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate more complex molecules with potential biological or material science applications.
Figure 2: Potential Research Workflow
Caption: A potential workflow for future research involving this compound.
Conclusion
This compound is a chemical compound with established basic properties but a significant lack of in-depth experimental characterization in the public domain. For researchers and professionals in drug development, this compound represents an opportunity for foundational research, including the development and publication of detailed synthetic and analytical protocols, as well as the exploration of its potential in medicinal chemistry and materials science through derivatization and screening. The information provided herein serves as a starting point for such investigations.
References
Unlocking the Therapeutic Potential of Quinoxaline-Based Compounds: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of quinoxaline-based compounds. This whitepaper provides a detailed overview of promising research avenues, complete with quantitative data, experimental protocols, and novel visualizations of key biological pathways, positioning quinoxaline derivatives as a versatile scaffold for the development of next-generation therapeutics.
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] This guide delves into the most promising areas of research for these compounds, including their application as anticancer, antimicrobial, antiviral, and neuroprotective agents.
Anticancer Research: Targeting Key Signaling Pathways
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[1][2][3][4][5] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2]
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7][8] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, demonstrating the ability to suppress tumor growth.[6][8]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is common in many solid tumors.[4][9][10] Quinoxaline-based compounds have been developed as potent EGFR inhibitors, demonstrating efficacy in preclinical studies.[4][9][10][11][12]
Induction of Apoptosis
A key hallmark of effective cancer therapy is the induction of programmed cell death, or apoptosis. Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[13][14]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | HCT116 (Colon) | 2.5 | [1] |
| XVa | HCT116 (Colon) | 4.4 | [1] |
| 4m | A549 (Lung) | 9.32 ± 1.56 | [5] |
| 4b | A549 (Lung) | 11.98 ± 2.59 | [5] |
| 11 | MCF-7 (Breast) | 0.81 | [3] |
| 13 | MCF-7 (Breast) | 0.95 | [3] |
| CPD4 | H1975 (Lung, EGFR mutant) | 3.47 ± 2.20 | [11] |
| Compound 1 | MCF7 (Breast) | 0.21 nM | [2] |
| Compound 3 | MCF7 (Breast) | 2.2 nM | [2] |
Antimicrobial Research: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[15][16][17][18][19]
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected quinoxaline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5p | S. aureus | 4 | [15] |
| 5p | B. subtilis | 8 | [15] |
| 2d | E. coli | 8 | [16] |
| 3c | E. coli | 8 | [16] |
| 10 | C. albicans | 16 | [16] |
| 10 | A. flavus | 16 | [16] |
| Quinoxaline Derivative | MRSA | 1-4 | [17] |
Antiviral Research: Broad-Spectrum Potential
Quinoxaline-based compounds have also been investigated for their antiviral properties, showing activity against a range of viruses.[20][21][22][23][24]
Quantitative Antiviral Activity
The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound. The following table highlights the EC50 values for promising quinoxaline derivatives.
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound 1a | HCMV | <0.05 | [23] |
| Compound 20 | HCMV | <0.05 | [23] |
| Derivative 4 | HCMV | <0.05 | [20] |
| Derivative 5 | HCMV | <0.05 | [20] |
Neuroprotective Research: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have indicated that quinoxaline derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[25][26] A key target in this area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Quantitative Neuroprotective Activity
The IC50 values for the inhibition of acetylcholinesterase by selected quinoxaline derivatives are presented below.
| Compound ID | Target | IC50 (µM) | Reference |
| 6c | AChE | 0.077 | [27] |
| 6 | BChE | 7.7 ± 1.0 | [28] |
| 7 | BChE | 9.7 ± 0.9 | [28] |
| 9f | BuChE | 0.96 | [25] |
Experimental Protocols
This guide provides detailed methodologies for the synthesis of quinoxaline derivatives and for the key biological assays cited.
General Synthesis of Quinoxaline Derivatives
A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.
Protocol:
-
Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent to yield the desired quinoxaline derivative.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxaline compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[11]
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of a compound.
Protocol:
-
Prepare a nutrient agar plate and inoculate it with a standardized microbial suspension.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a known concentration of the quinoxaline compound solution to each well.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity by an antiviral compound.
Protocol:
-
Prepare serial dilutions of the quinoxaline compound.
-
Mix each dilution with a known concentration of the virus and incubate to allow for interaction.
-
Infect a confluent monolayer of host cells with the virus-compound mixture.
-
Overlay the cells with a semi-solid medium (e.g., containing agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
After an incubation period, stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 value.[20]
Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Protocol:
-
Prepare a reaction mixture containing acetylcholinesterase enzyme, a substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB).
-
Add various concentrations of the quinoxaline compound to the reaction mixture.
-
Incubate the mixture and monitor the color change resulting from the enzymatic reaction.
-
Measure the absorbance at a specific wavelength over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.[27]
This technical guide serves as a valuable resource for researchers in the field of drug discovery and development, highlighting the immense potential of quinoxaline-based compounds and providing a solid foundation for future investigations. The diverse biological activities and the synthetic accessibility of the quinoxaline scaffold make it an attractive platform for the design of novel therapeutic agents to address a wide range of diseases.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. journalajrb.com [journalajrb.com]
- 27. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoxaline derivatives: novel and selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Optical Properties of 5,8-Dibromo-2,3-diethylquinoxaline
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of various functional materials and pharmacologically active agents. Their utility spans across diverse fields from organic electronics to medicinal chemistry. The electronic and optical properties of these molecules can be finely tuned through substituent modifications on the quinoxaline ring, making them attractive candidates for targeted applications. This guide focuses on 5,8-Dibromo-2,3-diethylquinoxaline, a derivative whose properties are yet to be fully elucidated. The introduction of bromine atoms at the 5 and 8 positions and ethyl groups at the 2 and 3 positions is expected to influence its electronic structure and photophysical behavior significantly.
Projected Electronic and Optical Properties
While specific experimental data for this compound is pending, we can infer its likely characteristics from the known properties of its diphenyl analog, 5,8-dibromo-2,3-diphenylquinoxaline. The substitution of phenyl groups with ethyl groups is expected to lead to a blue-shift in the absorption and emission spectra due to a decrease in the extent of π-conjugation.
Analogous Photophysical Data
The following table summarizes the photophysical data for 5,8-dibromo-2,3-diphenylquinoxaline, which serves as a reference point for predicting the behavior of the diethyl derivative.
| Property | 5,8-dibromo-2,3-diphenylquinoxaline in Toluene | 5,8-dibromo-2,3-diphenylquinoxaline in PMMA matrix |
| Absorption Max (λ_abs) | ~400-460 nm | Not specified |
| Emission Max (λ_em) | Not specified | ~550-600 nm |
| Fluorescence Quantum Yield (Φ_f) | Not specified | >40% |
Data extrapolated from studies on D–A–D quinoxaline fluorophores.
Expected Properties of this compound
Based on the data from the diphenyl analog, we can project the following:
-
Absorption: An absorption maximum in the UV-visible region, likely blue-shifted compared to the diphenyl derivative.
-
Emission: Fluorescence in the blue-green region of the spectrum.
-
Solubility: Good solubility in common organic solvents is anticipated due to the presence of the ethyl groups.
Proposed Experimental Protocols
To definitively characterize the electronic and optical properties of this compound, a series of experimental investigations are required.
Synthesis of this compound
A plausible synthetic route involves the condensation of 4,7-dibromobenzene-1,2-diamine with 3,4-hexanedione.
Materials:
-
4,7-dibromobenzene-1,2-diamine
-
3,4-hexanedione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4,7-dibromobenzene-1,2-diamine (1.0 eq) in glacial acetic acid.
-
Add 3,4-hexanedione (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed synthesis workflow for this compound.
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of the compound in a suitable solvent (e.g., toluene, dichloromethane).
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).
-
Record the fluorescence emission spectrum by exciting at the absorption maximum to determine the emission maxima (λ_em).
-
Determine the fluorescence quantum yield (Φ_f) using a standard reference (e.g., quinine sulfate).
Electrochemical Characterization
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).
Procedure:
-
Perform cyclic voltammetry (CV) on a solution of the compound in an appropriate solvent with a supporting electrolyte.
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials.
-
Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas[1][2]:
-
E_HOMO = - (E_ox - E_ferrocene + 4.8) eV
-
E_LUMO = - (E_red - E_ferrocene + 4.8) eV (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard).
-
Proposed workflow for the comprehensive characterization of the compound.
Proposed Computational Investigation
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of this compound, complementing the experimental findings.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP or a range-separated functional like CAM-B3LYP.[3]
-
Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.[3]
-
Calculations:
-
Geometry optimization to find the ground-state structure.
-
Frequency calculations to confirm the optimized structure is a true minimum.
-
Calculation of HOMO and LUMO energies and visualization of the orbitals.
-
Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.
-
Potential Applications in Drug Development
Quinoxaline derivatives are known to exhibit a wide range of biological activities. The title compound, with its specific substitution pattern, could be a candidate for screening in various therapeutic areas. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conceptual Jablonski diagram illustrating potential electronic transitions.
Conclusion
While this compound remains an uncharacterized molecule, this guide provides a comprehensive framework for its synthesis and the detailed investigation of its electronic and optical properties. Based on analogous compounds, it is projected to be a soluble, fluorescent material with potential applications in materials science and medicinal chemistry. The outlined experimental and computational protocols offer a clear pathway for researchers to unlock the full potential of this promising quinoxaline derivative. The elucidation of its properties will contribute to the broader understanding of structure-property relationships in this important class of heterocyclic compounds.
References
Quinoxaline Chemistry: A Technical Guide for Organic Electronics
An in-depth exploration of the synthesis, properties, and applications of quinoxaline-based materials for researchers, scientists, and drug development professionals.
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a versatile and powerful building block in the field of organic electronics. Its inherent electron-deficient nature, rigid planar structure, and tunable electronic properties make it an attractive component for a wide range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This technical guide provides a comprehensive overview of quinoxaline chemistry, detailing its synthesis, structure-property relationships, and performance in various organic electronic devices.
Core Concepts in Quinoxaline Chemistry
The electronic properties of quinoxaline derivatives can be readily tuned by introducing various functional groups onto the quinoxaline core. The two nitrogen atoms in the pyrazine ring make the quinoxaline moiety a strong electron acceptor.[1] This electron-deficient characteristic is crucial for its application in organic electronics, where it can be paired with electron-donating units to create donor-acceptor (D-A) systems with tailored energy levels and charge transport properties. The ability to modify the molecular structure allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection, transport, and harvesting in electronic devices.[2]
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives typically involves the condensation reaction of an aromatic o-diamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling the synthesis of a diverse library of quinoxaline-based materials with tailored properties.
For the creation of polymeric materials for organic electronics, common cross-coupling reactions such as Suzuki and Stille couplings are employed. These methods allow for the polymerization of quinoxaline-containing monomers with other aromatic units to form conjugated polymers with extended π-systems, which are essential for efficient charge transport.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%) in a suitable solvent system (e.g., water/ethanol or toluene/water) is stirred at room temperature or heated.[3][4][5] A base, such as K2CO3 or an ion-exchange resin, is required to facilitate the reaction.[5] The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.[3]
General Procedure for Stille Coupling Polymerization:
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide.[6][7] For polymerization, a bifunctional organodistannane monomer is reacted with a bifunctional organodihalide monomer in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3.[8] The reaction is typically carried out in an inert atmosphere in a solvent like toluene or chlorobenzene at elevated temperatures.[8] The resulting polymer is then precipitated, purified through methods like Soxhlet extraction, and characterized for its molecular weight and properties.[9]
Applications in Organic Electronics
The unique electronic and photophysical properties of quinoxaline derivatives have led to their successful integration into various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Quinoxaline-based materials have been utilized as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure and packing of the quinoxaline derivative. For instance, a donor-acceptor polymer, PQ1, synthesized via Stille coupling, exhibited p-type semiconductor behavior with a hole mobility of up to 0.12 cm²/Vs.[1][10] The strong intramolecular charge transfer and good aggregation in the solid state contribute to this high mobility.[10]
| Compound/Polymer | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Compound 5 | 1.9 x 10⁻⁴ (hole) | 3.5 x 10⁶ | Vacuum Deposition | [11] |
| Compound 5 | 2.6 x 10⁻⁵ (hole) | 1.8 x 10⁵ | Solution Shearing | [11] |
| PQ1 | 0.12 (hole) | - | - | [1][10] |
| DPTTQ | ~10⁻³ (hole) | - | - | [12] |
| HTPQ | 0.01 (hole) | - | - | [12] |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives are employed as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. Their high electron affinity facilitates electron injection and transport, leading to improved device efficiency and stability. For example, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been used as a host material in yellow phosphorescent OLEDs, achieving a maximum quantum efficiency of 24.6%.
| Quinoxaline Derivative | Role | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color | Reference |
| DCQ (Host) | Host | 24.6 | 49.6 | Yellow | [13] |
| Fluorene-bridged quinoxaline | Emitter | 1.30 | - | Blue | [12] |
| DMAC-TTPZ | Emitter | 15.3 | 41.0 | Blue | [14] |
| [(fpmqx)₂Ir(pic)] | Emitter | - | 14.6 | Red | [15] |
| CzPPQ (Host) | Host | 25.6 | 68.1 | Orange | [16] |
Organic Solar Cells (OSCs)
Quinoxaline-based polymers have been extensively investigated as donor materials in bulk-heterojunction OSCs. Their broad absorption spectra and tunable energy levels allow for efficient light harvesting and charge separation. For instance, a polymer, P2, when blended with a fullerene acceptor, achieved a power conversion efficiency (PCE) of 4.0%.[9] More recent developments with quinoxaline-based non-fullerene acceptors have pushed the PCE of organic solar cells to nearly 20%.[17]
| Polymer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Acceptor | Reference |
| P2 | 0.82 | 9.96 | 0.49 | 4.0 | PC₇₁BM | [9] |
| PBQxF | 0.64 | 1.58 | 0.39 | 0.39 | PC₇₁BM | [2] |
Structure-Property Relationships
The performance of quinoxaline-based materials in organic electronic devices is intrinsically linked to their molecular structure. Key structural modifications and their effects include:
-
Introduction of Electron-Withdrawing/Donating Groups: Attaching electron-withdrawing groups (e.g., fluorine, cyano) or electron-donating groups (e.g., alkoxy, carbazole) to the quinoxaline core allows for precise tuning of the HOMO and LUMO energy levels. This is crucial for optimizing energy level alignment with other materials in a device for efficient charge transfer.[13][18]
-
Extension of π-Conjugation: Extending the conjugated system by introducing aromatic side chains or by polymerization leads to a red-shift in the absorption and emission spectra, which is beneficial for light-harvesting in solar cells and for achieving different emission colors in OLEDs.
-
Molecular Geometry and Symmetry: The overall shape and symmetry of the molecule influence its packing in the solid state, which in turn affects charge transport properties. Nonplanar structures can sometimes be advantageous in reducing intermolecular quenching of fluorescence in the solid state.[19][20]
Visualizing Chemical Processes
To better understand the synthesis and application of quinoxaline derivatives, the following diagrams illustrate key processes.
Conclusion
Quinoxaline chemistry offers a rich and continually evolving platform for the development of advanced materials for organic electronics. The ease of synthesis and the ability to fine-tune the electronic and physical properties through molecular design have made quinoxaline derivatives and polymers highly promising candidates for high-performance OFETs, OLEDs, and OSCs. Future research will likely focus on the development of novel quinoxaline-based materials with even greater efficiencies, stability, and processability, paving the way for the next generation of flexible and low-cost electronic devices.
References
- 1. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly efficient orange and deep-red organic light emitting diodes with long operational lifetimes using carbazole–quinoline based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Biological activity of substituted quinoxaline compounds
An In-depth Technical Guide to the Biological Activity of Substituted Quinoxaline Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3] This versatility stems from the scaffold's ability to interact with a multitude of biological targets through various non-covalent interactions.[1] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.
Anticancer Activity
Quinoxaline derivatives are a cornerstone of modern anticancer research, with many compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival.[5][6]
Mechanism of Action: Kinase Inhibition
Many substituted quinoxalines function as ATP-competitive inhibitors of protein kinases.[5] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Janus Kinase (JAK2), Apoptosis signal-regulated kinase 1 (ASK1), and Inhibitor of nuclear factor kappa B kinase beta (IKKβ).[7][8][9][10] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant growth.
Some compounds have also been shown to induce apoptosis and cause cell cycle arrest, representing an alternative or complementary mechanism for their anticancer effects.[4] For instance, specific derivatives can disrupt the cell cycle profile, leading to arrest at the G2/M phase boundary.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 6. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 10. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The introduction of halogen atoms, such as bromine, onto the quinoxaline scaffold can significantly modulate their physicochemical and pharmacological properties. This application note provides a detailed protocol for the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline, a potentially valuable building block in medicinal chemistry and materials science. The described two-step synthesis involves the initial formation of 2,3-diethylquinoxaline via a condensation reaction, followed by a regioselective bromination.
Experimental Overview
The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with 3,4-hexanedione to yield 2,3-diethylquinoxaline. The second step is the bromination of the 2,3-diethylquinoxaline intermediate to afford the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2,3-diethylquinoxaline and its subsequent bromination to this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Purity (%) |
| 2,3-diethylquinoxaline | C₁₂H₁₄N₂ | 186.25 | 1.86 | 1.62 | 87 | 45-47 | >98 |
| This compound | C₁₂H₁₂Br₂N₂ | 344.05 | 3.44 | 2.96 | 86 | Not Reported | >97 |
Experimental Protocols
Step 1: Synthesis of 2,3-diethylquinoxaline
This protocol is adapted from general procedures for the synthesis of quinoxaline derivatives by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
3,4-Hexanedione (1.14 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the o-phenylenediamine is completely dissolved.
-
Add 3,4-hexanedione (1.14 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,3-diethylquinoxaline as a solid.
Step 2: Synthesis of this compound
This protocol is based on established methods for the bromination of aromatic compounds using N-bromosuccinimide.
Materials:
-
2,3-diethylquinoxaline (1.86 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 2.1 equivalents)
-
Concentrated Sulfuric Acid (20 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,3-diethylquinoxaline (1.86 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (3.74 g, 21 mmol) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (~100 g).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reactants and Products
Application Notes and Protocols for the Suzuki Coupling of 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5,8-Dibromo-2,3-diethylquinoxaline in Suzuki coupling reactions. This versatile building block allows for the synthesis of a wide array of novel 5,8-diaryl-2,3-diethylquinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar dihalogenated heterocyclic compounds and general principles of Suzuki-Miyaura cross-coupling.
Data Presentation
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following table summarizes representative yields for the double Suzuki coupling of a dibrominated heterocyclic core with various arylboronic acids. While this data is for 2,5-dibromo-3-hexylthiophene, it serves as a valuable reference for estimating the expected efficiency and scope of the reaction with this compound. The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent system.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 78 |
| 2 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | 75 |
| 3 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 82 |
| 4 | 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-hexylthiophene | 80 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 76 |
| 6 | Thiophene-2-boronic acid | 2,5-Di(thiophen-2-yl)-3-hexylthiophene | 72 |
Data adapted from a study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene. Yields are for isolated products.
Experimental Protocols
This section provides a detailed methodology for the double Suzuki coupling reaction of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (2 mL) to the flask under the inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
To the reaction mixture, add the arylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and degassed water (0.5 mL) under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired 5,8-diaryl-2,3-diethylquinoxaline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5,8-diaryl-2,3-diethylquinoxalines via a double Suzuki coupling reaction.
Caption: General workflow for the double Suzuki coupling reaction.
Potential Signaling Pathway Inhibition
Quinoxaline derivatives are known to exhibit a range of biological activities, including the inhibition of protein kinases involved in cancer cell signaling. The 5,8-diaryl-2,3-diethylquinoxaline scaffold represents a promising core for the development of novel kinase inhibitors. The diagram below depicts the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, which is often dysregulated in cancer and is a potential target for quinoxaline-based inhibitors.[1]
References
Applications of 5,8-Dibromo-2,3-disubstituted-quinoxalines in Polymer Chemistry: A Detailed Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the application of 5,8-dibromo-2,3-disubstituted-quinoxalines as key building blocks in the synthesis of advanced functional polymers. While direct literature on the polymerization of 5,8-Dibromo-2,3-diethylquinoxaline is limited, this note utilizes a closely related analogue, 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline, to illustrate the synthesis and properties of quinoxaline-based copolymers. The detailed protocols and data presented herein are based on established methodologies for the synthesis of quinoxaline-fluorene copolymers, which are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Introduction to Quinoxaline-Based Polymers
Quinoxaline is a heterocyclic aromatic compound containing a pyrazine ring fused to a benzene ring. Its electron-deficient nature makes it an excellent "acceptor" unit when incorporated into a polymer backbone. When copolymerized with electron-rich "donor" monomers, such as fluorene or thiophene derivatives, the resulting donor-acceptor (D-A) copolymers exhibit tunable electronic and optical properties. The 5,8-dibromo substitution on the quinoxaline ring provides two reactive sites for cross-coupling polymerization reactions, such as the Suzuki or Stille reactions, enabling the formation of high molecular weight conjugated polymers. The substituents at the 2 and 3 positions, such as the diethyl groups in the title compound, are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing of organic electronic devices.
Applications in Organic Electronics
Polymers derived from 5,8-dibromo-2,3-disubstituted-quinoxalines are primarily investigated for their potential in organic electronic devices. The key properties that make them suitable for these applications include:
-
Tunable Bandgaps: By carefully selecting the comonomer to be polymerized with the quinoxaline unit, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be engineered. This allows for the tuning of the polymer's bandgap to absorb specific wavelengths of light, a critical feature for organic solar cells and photodetectors.
-
High Electron Affinity: The electron-deficient quinoxaline moiety imparts a high electron affinity to the polymer, making these materials suitable for use as electron acceptors or as the electron-transporting component in various devices.
-
Photoluminescence: Many quinoxaline-fluorene copolymers exhibit strong photoluminescence, making them promising candidates for the emissive layer in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the chemical structure of the polymer.[1]
-
Good Thermal Stability: The rigid aromatic backbone of these polymers often leads to good thermal stability, which is important for the long-term operational stability of electronic devices.
Quantitative Data Summary
The following table summarizes the properties of a representative quinoxaline-fluorene copolymer, PFQ10, synthesized via Suzuki-Miyaura copolymerization of 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester).[1] This data provides a benchmark for the expected properties of polymers derived from this compound.
| Property | Value |
| Number-Average Molecular Weight (Mn) | Up to 17.2 kDa |
| Polydispersity Index (PDI) | 1.3 |
| Photoluminescence (PL) Emission Maximum | 459 nm (in solution) |
| Fluorescence Quantum Yield | 0.37 |
| Thermal Decomposition Temperature (Td) | > 300 °C (typical for such polymers) |
Experimental Protocols
The following section provides a detailed protocol for the synthesis of a representative quinoxaline-fluorene copolymer based on the Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the polymerization of this compound with a suitable bis(boronic acid) or bis(boronic ester) comonomer.
Synthesis of a Poly(quinoxaline-co-fluorene) (PFQ10) via Suzuki-Miyaura Polymerization[1]
Materials:
-
5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline (Monomer 1)
-
9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(p-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a Schlenk flask, add 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline (1 equivalent), 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) (1 equivalent), and potassium carbonate (4 equivalents).
-
Catalyst Preparation: In a separate flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents) and tri(p-tolyl)phosphine (0.04 equivalents) in toluene.
-
Degassing: Subject the Schlenk flask containing the monomers and base to three cycles of vacuum and backfilling with argon. Add degassed toluene and degassed deionized water.
-
Polymerization: Add the catalyst solution to the monomer mixture under an argon atmosphere. Heat the reaction mixture to 90°C and stir vigorously for 72 hours.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.
-
Purification:
-
Filter the crude polymer and wash with methanol, acetone, and hexane.
-
Redissolve the polymer in a minimal amount of hot toluene and re-precipitate in methanol.
-
Filter and dry the polymer under vacuum.
-
Further purification can be achieved by Soxhlet extraction with acetone, hexane, and finally chloroform to isolate the pure polymer fraction.
-
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR spectroscopy for structural confirmation, UV-Vis spectroscopy for optical properties, and thermogravimetric analysis (TGA) for thermal stability.
Visualizations
General Reaction Scheme for Suzuki-Miyaura Polymerization
Caption: Suzuki-Miyaura copolymerization of a 5,8-dibromoquinoxaline with a comonomer.
Experimental Workflow for Polymer Synthesis and Purification
Caption: Workflow for the synthesis and purification of quinoxaline-based polymers.
References
Application Notes and Protocols for the Synthesis of Quinoxaline-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of quinoxaline-based polymers, valuable materials in the fields of organic electronics, sensor technology, and medicinal chemistry. The protocols cover the synthesis of quinoxaline monomers and their subsequent polymerization via Suzuki-Miyaura and Stille coupling reactions.
Introduction
Quinoxaline-based polymers are a class of conjugated polymers that have garnered significant interest due to their excellent thermal stability, tunable electronic properties, and diverse applications.[1][2][3] Their rigid, electron-deficient quinoxaline core makes them suitable as acceptor materials in organic photovoltaic devices and as fluorescent sensors.[1][2][3] This application note offers detailed, step-by-step protocols for the synthesis of these promising materials, aimed at researchers in academia and industry.
Experimental Protocols
Protocol 1: Synthesis of a Dibromoquinoxaline Monomer
This protocol describes a general method for the synthesis of a dibromoquinoxaline monomer, a common precursor for polymerization. The reaction involves the condensation of a diamine with a dicarbonyl compound, followed by bromination.
Materials:
-
o-phenylenediamine derivative
-
Benzil derivative
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium sulfate (anhydrous)
Procedure:
-
Synthesis of the Quinoxaline Core:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and the benzil derivative (1 mmol) in ethanol (20 mL).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude quinoxaline derivative.
-
-
Bromination of the Quinoxaline Core:
-
Dissolve the synthesized quinoxaline derivative (1 mmol) in chloroform (30 mL) in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (2.2 mmol) to the solution in portions over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibromoquinoxaline monomer.
-
Protocol 2: Synthesis of Quinoxaline-Based Polymer via Suzuki-Miyaura Coupling
This protocol details the polymerization of a dibromoquinoxaline monomer with a diboronic acid or diboronic ester comonomer using a palladium catalyst.
Materials:
-
Dibromoquinoxaline monomer (1 mmol)
-
Diboronic acid or diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1 mmol)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., aqueous solution of potassium carbonate (2 M) or cesium fluoride)
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, add the dibromoquinoxaline monomer (1 mmol), the diboronic acid comonomer (1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the phase-transfer catalyst (if used).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (10-15 mL) and the degassed aqueous base (e.g., 2 M K₂CO₃, 2 mL) to the flask via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 24-72 hours. The reaction mixture may become viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Filter the precipitated polymer and wash it with methanol, acetone, and hexane to remove oligomers and residual catalyst.[4]
-
The crude polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight fractions.[5]
-
The final polymer is extracted with a good solvent for the polymer, such as chloroform or chlorobenzene.[4]
-
Concentrate the polymer solution and precipitate it again in methanol.
-
Filter the purified polymer and dry it under vacuum at 40-60 °C for 24 hours.
-
Protocol 3: Synthesis of Quinoxaline-Based Polymer via Stille Coupling
This protocol describes the polymerization of a dibromoquinoxaline monomer with an organotin comonomer catalyzed by palladium.
Materials:
-
Dibromoquinoxaline monomer (1 mmol)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 mmol)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (1-3 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (4-12 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Chlorobenzene)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, add the dibromoquinoxaline monomer (1 mmol), the distannyl comonomer (1 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and the ligand (e.g., P(o-tol)₃, 0.06 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (10-15 mL) to the flask via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 90-120 °C and stir vigorously under an inert atmosphere for 24-72 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Filter the precipitated polymer.
-
The crude polymer is purified by Soxhlet extraction with methanol, acetone, and hexane to remove impurities and low molecular weight oligomers.
-
The purified polymer is then extracted with a suitable solvent like chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter the final polymer and dry it under vacuum at 40-60 °C for 24 hours.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of quinoxaline-based polymers.
Table 1: Reaction Conditions and Yields for Quinoxaline-Based Polymer Synthesis
| Polymerization Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | 2M K₂CO₃ | Toluene | 90 | 48 | 85 |
| Stille | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | - | Toluene | 110 | 48 | 78 |
Table 2: Molecular Weight and Polydispersity of Quinoxaline-Based Polymers
| Polymer ID | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P-Qx-Suzuki | Suzuki-Miyaura | 25.3 | 55.7 | 2.2 |
| P-Qx-Stille | Stille | 15.5 | 32.6 | 2.1 |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data are representative and may vary depending on specific monomers and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of quinoxaline-based polymers.
Caption: Conceptual diagram of a quinoxaline polymer-based sensor.
References
- 1. Preparation and Characterization of Quinoxaline-Pyrene-Based Conjugated Copolymers for Organic Photovoltaic Devices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,8-Dibromo-2,3-diethylquinoxaline in Organic Light-Emitting Diodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,8-Dibromo-2,3-diethylquinoxaline is a halogenated quinoxaline derivative that primarily serves as a monomer for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs). Its chemical structure allows for the formation of poly(2,3-diethylquinoxaline-5,8-diyl) through dehalogenation polycondensation. The resulting polymer possesses electron-accepting properties, making it a candidate for use in the emissive or electron-transporting layers of OLED devices. The diethyl substituents on the quinoxaline ring enhance the solubility of the resulting polymer, facilitating its processing from solution.
Role in OLEDs: A Precursor to Electron-Accepting Polymers
The primary application of this compound in the context of OLEDs is as a monomer for the synthesis of π-conjugated polyquinoxalines. These polymers are of interest due to their electron-deficient nature, which arises from the nitrogen atoms in the quinoxaline moiety. This property makes them suitable for use as electron-transporting or emissive materials in OLEDs.
A key synthetic route to producing polymers from this monomer is through Yamamoto-type organometallic dehalogenation polycondensation. This reaction utilizes a zero-valent nickel complex to couple the dibrominated monomers, forming a conjugated polymer chain.
Physicochemical Properties of Poly(2,3-diethylquinoxaline-5,8-diyl)
The polymer derived from this compound, poly(2,3-diethylquinoxaline-5,8-diyl), exhibits photoluminescent and electrochemical properties relevant to OLED applications.
| Property | Value | Reference |
| Molecular Weight (Mn) | 6 x 10³ to 260 x 10³ | [1] |
| Electrochemical Reduction (E°) | -1.75 to -2.35 V vs Ag/Ag+ | [1] |
| Electrical Conductivity (reduced form) | 1 x 10⁻⁴ to 7 x 10⁻³ S cm⁻¹ | [1] |
| Ionization Potential | 5.83 ± 0.11 eV | [1] |
| Band Gap | 2.56 ± 0.26 eV | [1] |
Experimental Protocols
Synthesis of Poly(2,3-diethylquinoxaline-5,8-diyl)
This protocol is based on the Yamamoto dehalogenation polycondensation method.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridyl in anhydrous N,N-dimethylformamide.
-
Stir the mixture at 60-80°C to form the active zero-valent nickel complex. The solution should turn deep red or purple.
-
In a separate Schlenk flask, dissolve this compound in anhydrous toluene.
-
Add the solution of the monomer to the nickel complex solution.
-
Stir the reaction mixture at 60-80°C for 24-48 hours. The color of the solution will typically change as the polymerization proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it sequentially with methanol, a dilute hydrochloric acid solution, water, and a dilute ammonium hydroxide solution to remove catalyst residues and unreacted monomers.
-
Dry the polymer under vacuum.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform or toluene) to fractionate the polymer based on molecular weight.
Fabrication of a Basic OLED Device
This protocol describes the fabrication of a simple single-layer OLED device using a related polyquinoxaline as the emissive layer. For enhanced performance, multi-layer structures are recommended.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Poly(2,3-diphenylquinoxaline-5,8-diyl) (as a representative polyquinoxaline)
-
Solvent for the polymer (e.g., chloroform or toluene)
-
Magnesium-silver alloy (Mg:Ag) or other low work function metal for the cathode
-
Spin coater
-
Vacuum thermal evaporator
-
Glove box with an inert atmosphere
Procedure:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Prepare a solution of the polyquinoxaline in a suitable solvent (e.g., 10 mg/mL in chloroform). Filter the solution through a 0.2 µm PTFE filter.
-
Inside a glove box, spin-coat the polyquinoxaline solution onto the ITO substrate to form a thin film (typically 50-100 nm thick). The spin speed and time should be optimized to achieve the desired thickness.
-
Anneal the film to remove residual solvent.
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit the cathode by thermally evaporating a layer of Mg:Ag (e.g., 10:1 ratio, 50 nm thick) followed by a protective layer of silver (100 nm).
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Visualizations
Logical Workflow for Polymer Synthesis and OLED Fabrication
References
Application Notes and Protocols: The Use of 5,8-Dibromo-2,3-diethylquinoxaline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5,8-Dibromo-2,3-diethylquinoxaline as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the bromine atoms at the 5 and 8 positions allows for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. The primary applications highlighted herein involve palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Introduction to Quinoxaline Derivatives in Pharmaceuticals
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties include activities as kinase inhibitors, anticancer agents, anti-infectives, and central nervous system modulators. The 2,3-diethylquinoxaline scaffold provides a lipophilic core that can be further functionalized to optimize ligand-protein interactions. The 5,8-dibromo substitution pattern of the title compound offers two reactive handles for the introduction of various substituents, making it an ideal starting material for the generation of compound libraries for drug discovery.
Key Synthetic Applications
The bromine atoms of this compound can be readily displaced through palladium-catalyzed cross-coupling reactions. The two primary transformations detailed in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. This is a widely used method for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. This reaction is crucial for synthesizing compounds with amino-pharmacophores that can engage in key hydrogen bonding interactions with biological targets.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key synthetic transformations of this compound.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 10 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | DME | 85 | 16 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 95 | 12 | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (3) | LiHMDS | THF | 70 | 20 | 75-85 |
Experimental Protocols
Protocol 1: Double Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,8-Diaryl-2,3-diethylquinoxaline
This protocol is adapted from a general procedure for the double Suzuki coupling of dibromo-heterocycles.[1]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (4 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2.5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (10 mL) and stir the mixture at room temperature for 30 minutes.
-
Add an aqueous solution of potassium phosphate (4 mmol in 2.5 mL of water).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,8-diaryl-2,3-diethylquinoxaline.
Protocol 2: Double Buchwald-Hartwig Amination for the Synthesis of 5,8-Diamino-2,3-diethylquinoxaline
This protocol is a general procedure based on established methods for the amination of aryl halides.
Materials:
-
This compound (1 mmol)
-
Amine (2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3 mmol)
-
Anhydrous toluene (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes to form the active catalyst.
-
In a separate flask, add this compound (1 mmol), the desired amine (2.5 mmol), and sodium tert-butoxide (3 mmol).
-
Evacuate and backfill this flask with argon or nitrogen.
-
Add anhydrous toluene (5 mL) to this mixture.
-
Transfer the pre-formed catalyst solution to the flask containing the starting materials via cannula.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5,8-diamino-2,3-diethylquinoxaline derivative.
Visualizations
Signaling Pathway Diagram
Quinoxaline derivatives are frequently investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a generic kinase signaling pathway that can be targeted by pharmaceutical intermediates synthesized from this compound.
Caption: Generic MAP Kinase signaling pathway targeted by quinoxaline-based inhibitors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of pharmaceutical intermediates from this compound.
References
Application Note: Laboratory-Scale Synthesis and Purification of 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis and subsequent purification of 5,8-Dibromo-2,3-diethylquinoxaline, a key intermediate in the development of novel therapeutic agents and functional materials. The outlined procedures are based on established synthetic methodologies for quinoxaline derivatives and standard purification techniques for halogenated aromatic compounds.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The presence of bromine atoms at the 5 and 8 positions allows for further functionalization through various cross-coupling reactions, while the diethyl substituents at the 2 and 3 positions influence the molecule's solubility and steric properties. This application note details a reliable method for the synthesis and purification of this compound on a laboratory scale.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of substituted quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,6-Dibromo-1,2-phenylenediamine | C₆H₆Br₂N₂ | 265.93 | 2.66 g | 10 |
| 3,4-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.25 g (1.36 mL) | 11 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromo-1,2-phenylenediamine (2.66 g, 10 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature to dissolve the solid.
-
Add 3,4-hexanedione (1.25 g, 11 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocols
The crude product can be purified by either recrystallization or column chromatography.
1. Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or a mixture of these.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization Data
The following table summarizes the expected characterization data for the purified product.
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₂Br₂N₂ |
| Molecular Weight | 344.05 g/mol |
| Melting Point | Expected to be in the range of 100-150 °C (based on similar structures) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (s, 2H, Ar-H), ~3.0-3.2 (q, 4H, -CH₂-), ~1.3-1.5 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons, ethyl group carbons (-CH₂- and -CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at ~344.9, 346.9, 348.9 (isotopic pattern for 2 Br) |
| Purity (by HPLC) | >98%[1] |
Note: The exact chemical shifts in NMR and the melting point may vary slightly depending on the solvent and experimental conditions.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3,6-Dibromo-1,2-phenylenediamine is a suspected mutagen and should be handled with care.
-
Glacial acetic acid is corrosive and can cause severe burns.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
This application note provides a comprehensive guide for the synthesis and purification of this compound. The described methods are robust and can be adapted for the synthesis of related quinoxaline derivatives. Researchers are encouraged to optimize the reaction and purification conditions to suit their specific laboratory setup and scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline
Welcome to the technical support center for the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: (1) Synthesis of 2,3-diethylquinoxaline and (2) Bromination of 2,3-diethylquinoxaline.
Issue 1: Low or No Yield of 2,3-diethylquinoxaline (Precursor)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC). |
| Poor quality of reactants | - Use freshly distilled or purified o-phenylenediamine and 3,4-hexanedione. - Verify the purity of reactants by NMR or other analytical methods. |
| Incorrect reaction temperature | - The condensation reaction is typically carried out at room temperature or with gentle heating. Overheating can lead to side reactions. |
| Suboptimal solvent | - Ethanol or acetic acid are commonly used solvents. Ensure the solvent is of an appropriate grade and dry, if necessary. |
Issue 2: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient bromination | - Increase the equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). A slight excess (2.2-2.5 equivalents) is often required. - Consider the use of a catalyst, such as a Lewis acid or a protic acid (e.g., sulfuric acid), to enhance the electrophilicity of the bromine source. |
| Formation of multiple products | - Control the reaction temperature. Bromination is an exothermic reaction; adding the brominating agent portion-wise at a lower temperature can improve selectivity. - The choice of solvent can influence selectivity. Less polar solvents may favor the desired product. |
| Product degradation | - Avoid prolonged reaction times at elevated temperatures. Monitor the reaction closely by TLC. |
| Difficult purification | - Isomeric byproducts can be difficult to separate. Column chromatography with a carefully selected eluent system is often necessary. Recrystallization may also be an effective purification method. |
Issue 3: Formation of Impurities and Side Products
Common Impurities and Their Avoidance:
| Impurity/Side Product | Reason for Formation | How to Avoid/Remove |
| Mono-bromo-2,3-diethylquinoxaline | Insufficient brominating agent or incomplete reaction. | Increase the stoichiometry of the brominating agent and reaction time. Can be separated by column chromatography. |
| Other di-bromo isomers (e.g., 5,6- or 6,7-dibromo) | The 5 and 8 positions are generally the most activated, but other isomers can form, especially at higher temperatures. | Maintain a low reaction temperature and control the addition rate of the brominating agent. Careful column chromatography is needed for separation. |
| Tri- or tetra-brominated products | Excess brominating agent and/or harsh reaction conditions. | Use a controlled amount of the brominating agent (around 2.2 equivalents). |
| Unreacted 2,3-diethylquinoxaline | Incomplete reaction. | Increase reaction time and/or temperature slightly. Can be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of 2,3-diethylquinoxaline?
A1: The condensation of o-phenylenediamine with 3,4-hexanedione to form 2,3-diethylquinoxaline can typically provide yields ranging from 60% to 90%, depending on the reaction conditions and purity of the starting materials.
Q2: What is the best brominating agent for the selective 5,8-dibromination of 2,3-diethylquinoxaline?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of quinoxalines. It is generally easier to handle than liquid bromine and can offer better selectivity under controlled conditions.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can observe the consumption of the starting material (2,3-diethylquinoxaline) and the formation of the mono- and di-brominated products. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined experimentally.
Q4: What are the key safety precautions to take during this synthesis?
A4: Brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions may be exothermic, so proper temperature control is crucial.
Q5: How do I confirm the structure of the final product?
A5: The structure of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of 2,3-diethylquinoxaline
This protocol describes a general procedure for the synthesis of the precursor, 2,3-diethylquinoxaline.
Materials:
-
o-Phenylenediamine
-
3,4-Hexanedione
-
Ethanol (or Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
To this solution, add 3,4-hexanedione (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3-diethylquinoxaline as a solid.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the bromination of 2,3-diethylquinoxaline.
Materials:
-
2,3-diethylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (concentrated)
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolve 2,3-diethylquinoxaline (1 equivalent) in dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the formation of the desired product and consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Typical Yield |
| Synthesis of Precursor | o-Phenylenediamine, 3,4-Hexanedione | Ethanol or Acetic Acid | Room Temperature | 60-90% |
| Bromination | 2,3-diethylquinoxaline, NBS | Dichloromethane | 0 °C to Room Temp. | 40-70% |
Note: Yields are highly dependent on specific reaction conditions and purification efficiency.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Technical Support Center: Troubleshooting Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during the synthesis of quinoxalines. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to help you optimize your reactions and purify your products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines, and what are the typical starting materials?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3][4] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.
Q2: My reaction is complete, but I am having difficulty purifying my quinoxaline product. What are the recommended purification methods?
Purification of quinoxalines can often be achieved through recrystallization or column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[1][5][6] The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing quinoxalines.[1] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired quinoxaline from byproducts and unreacted starting materials based on their different polarities.
Q3: Can I use "green" or environmentally friendly methods for quinoxaline synthesis?
Yes, several green chemistry approaches have been developed for quinoxaline synthesis. These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous solvents and reagents.[3][7][8] Some examples include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[2]
-
Use of green solvents: Reactions can often be performed in more environmentally benign solvents like water or ethanol.[9][10]
-
Catalyst-free reactions: Some protocols allow for the synthesis of quinoxalines without the need for a catalyst, simplifying the workup process.[11]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are a cornerstone of green quinoxaline synthesis.[1][12]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Quinoxaline Product
Q: I am getting a very low yield of my target quinoxaline. What are the possible causes and how can I improve it?
A: Low yields in quinoxaline synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:
1. Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an inactive catalyst.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase the reaction time or temperature. Be cautious, as excessive heat can sometimes lead to side product formation.
-
Ensure your catalyst is active. Some catalysts may require activation or fresh preparation.
-
2. Suboptimal Reaction Conditions:
-
Cause: The choice of solvent and catalyst can significantly impact the reaction yield.
-
Solution:
-
Solvent Selection: While ethanol and acetic acid are commonly used, exploring other solvents might be beneficial. For instance, greener options like water or solvent-free conditions have been reported to give high yields.[9][10]
-
Catalyst Choice: A wide range of catalysts can be employed, from simple acids to more complex metal-based or heterogeneous catalysts. The optimal catalyst often depends on the specific substrates. Consider screening different catalysts to find the most effective one for your system.
-
Quantitative Data: Effect of Catalyst and Solvent on Quinoxaline Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| None | Toluene | 25 | 2 | 0 | [1] |
| Pyridine | THF | Room Temp | 2 | Excellent | [13] |
| Phenol | EtOH/H₂O | Room Temp | - | High | [9] |
| CAN | Water | Room Temp | 20 min | up to 98 | [7] |
Experimental Protocol: General Procedure for Catalyst Screening
-
Set up several small-scale parallel reactions in vials.
-
To each vial, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
To each vial, add a different catalyst (e.g., 10 mol% of an acid catalyst, a specific weight of a heterogeneous catalyst).
-
Stir the reactions at the desired temperature and monitor their progress by TLC.
-
After a set time, work up the reactions and analyze the crude product by a suitable method (e.g., ¹H NMR, LC-MS) to determine the yield of the desired quinoxaline.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Problem 2: Formation of Benzimidazole as a Side Product
Q: I have identified a significant amount of a benzimidazole derivative as a byproduct in my reaction. Why is this happening and how can I prevent it?
A: The formation of benzimidazoles is a known side reaction in quinoxaline synthesis, particularly when one of the carbonyl groups in the 1,2-dicarbonyl compound is an aldehyde, or if an aldehyde impurity is present. The o-phenylenediamine can react with the aldehyde to form a benzimidazole.
Mechanism of Benzimidazole Formation
Caption: The reaction pathway for the formation of benzimidazole side products.
Troubleshooting Strategies:
-
Purify the 1,2-dicarbonyl starting material: Ensure that your 1,2-dicarbonyl compound is free of any aldehyde impurities. Purification by recrystallization or distillation may be necessary.
-
Use an α-diketone instead of an α-ketoaldehyde: If your synthesis allows, using a 1,2-diketone (where both carbonyls are ketones) will prevent the formation of benzimidazoles.
-
Control the reaction conditions:
-
Temperature: Lowering the reaction temperature may favor the desired quinoxaline formation over the benzimidazole side reaction.
-
pH: The pH of the reaction medium can influence the relative rates of quinoxaline and benzimidazole formation. Some studies suggest that mildly acidic conditions favor quinoxaline synthesis.
-
Problem 3: Formation of Quinoxaline N-oxides
Q: My product analysis shows the presence of a quinoxaline N-oxide. How is this formed and can I avoid it?
A: Quinoxaline N-oxides can form if oxidizing agents are present in the reaction mixture or during the workup.[14][15] In some cases, the starting materials or solvents may contain peroxide impurities that can lead to N-oxidation.
Troubleshooting Strategies:
-
Use freshly distilled solvents: To remove any peroxide impurities, it is advisable to use freshly distilled solvents, especially ethers like THF or dioxane.
-
Degas the reaction mixture: If the reaction is sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.
-
Avoid strong oxidizing agents: Unless the N-oxide is the desired product, avoid the use of strong oxidizing agents in the reaction or workup. If an oxidation step is necessary for a different part of the molecule, choose a selective oxidant that will not affect the quinoxaline nitrogen atoms.
Problem 4: Regioselectivity Issues with Unsymmetrical Starting Materials
Q: I am using an unsymmetrically substituted o-phenylenediamine or 1,2-dicarbonyl compound and I am getting a mixture of two isomeric quinoxaline products. How can I control the regioselectivity?
A: Achieving high regioselectivity can be challenging when using unsymmetrical starting materials. The outcome is often dependent on the electronic and steric effects of the substituents on both the diamine and the dicarbonyl compound.
Strategies to Improve Regioselectivity:
-
Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity of the condensation. It is worth screening different types of catalysts (e.g., Brønsted acids, Lewis acids, heterogeneous catalysts) to see if one provides a higher preference for one isomer.
-
Directed Synthesis: In some cases, a multi-step directed synthesis may be necessary to achieve the desired isomer. This could involve protecting one of the amino groups on the diamine, performing the condensation, and then deprotecting.
-
Separation of Isomers: If controlling the regioselectivity of the reaction proves difficult, the isomeric products will need to be separated after the reaction. This is typically done using column chromatography, and the separation can sometimes be challenging. Careful optimization of the eluent system is key.
Experimental Workflow for Addressing Regioselectivity
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ijiset.com [ijiset.com]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2,3-diethylquinoxaline
Welcome to the technical support center for the bromination of 2,3-diethylquinoxaline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this specific electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when brominating the 2,3-diethylquinoxaline core?
The quinoxaline ring system is inherently electron-deficient due to the two nitrogen atoms, which deactivates the aromatic system towards electrophilic substitution.[1][2] Consequently, forcing conditions (e.g., high temperatures or strong acids) are often required, which can lead to a lack of selectivity and the formation of multiple side products, including di-brominated species.[1][3] The key challenge is to achieve mono-bromination on the benzene ring with high regioselectivity and yield.
Q2: Which brominating agents are recommended for this reaction?
Several brominating agents can be employed, each with distinct advantages and disadvantages:
-
N-Bromosuccinimide (NBS): A versatile and commonly used reagent for brominating aromatic heterocycles.[4] It is often used in conjunction with a strong acid like H₂SO₄ to activate the quinoxaline ring system.[1][5]
-
Tetrabutylammonium tribromide (TBATB): A milder and safer alternative to liquid bromine.[3] It offers high safety, ease of handling, and can provide excellent regioselectivity under optimized conditions, often yielding clean C3-brominated or C1, C3-dibrominated products in related systems.[3]
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination and the formation of complex product mixtures, making it less ideal for achieving high selectivity.[1]
Q3: My reaction is not proceeding or shows very low conversion. What should I do?
Low conversion is a common issue due to the electron-deficient nature of the quinoxaline ring. Consider the following troubleshooting steps:
-
Increase Temperature: Gently increasing the reaction temperature can significantly enhance the reaction rate. For instance, in related systems, increasing the temperature from 60 °C to 80 °C improved outcomes.[3]
-
Verify Reagent Purity: Ensure the brominating agent (especially NBS) is pure. NBS can decompose over time, appearing off-white or brown; using freshly recrystallized NBS is recommended.[4]
-
Use an Activating Acid: If not already in use, adding a strong acid like concentrated H₂SO₄ can protonate the quinoxaline nitrogens, further activating the ring towards electrophilic attack.[5]
-
Solvent Choice: The solvent can play a critical role. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) have been shown to facilitate the bromination of similar heterocyclic systems effectively.[3]
Q4: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve selectivity for the mono-brominated product?
The formation of multiple products, primarily di-brominated species, is a frequent challenge. To enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.2 equivalents is recommended for mono-bromination. Increasing the equivalents will favor di-bromination.[3]
-
Lower the Temperature: Higher temperatures can sometimes reduce selectivity.[3] Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Choose a Milder Reagent: Switching from a highly reactive agent like Br₂ to a milder one like TBATB can significantly improve selectivity. TBATB is known for its mild nature, which allows for more controlled reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation of the quinoxaline ring. | Add a catalytic or stoichiometric amount of strong acid (e.g., H₂SO₄) to the reaction mixture.[1][5] |
| Low reaction temperature. | Gradually increase the temperature in 10-20 °C increments while monitoring the reaction by TLC.[3] | |
| Impure or decomposed brominating agent (e.g., NBS). | Use freshly recrystallized NBS.[4] Ensure solvents are anhydrous where required.[4] | |
| Formation of Multiple Products (Low Selectivity) | Over-bromination due to excess reagent. | Reduce the equivalents of the brominating agent to 1.0-1.2 relative to the substrate.[3] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to disfavor the formation of the di-brominated product.[3] | |
| Highly reactive brominating agent (e.g., Br₂). | Switch to a milder and more selective reagent such as TBATB.[3] | |
| Product Degradation | Harsh reaction conditions (e.g., excessive heat or acid concentration). | Reduce the reaction temperature or the concentration of the acid catalyst. Monitor reaction progress closely to avoid prolonged reaction times. |
| Difficult Product Isolation | Complex product mixture. | Optimize reaction conditions for selectivity before scaling up. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate) for purification.[3] |
Experimental Protocols
Protocol 3.1: Bromination using N-Bromosuccinimide (NBS) in Acidic Medium
-
Reagent Preparation: Dissolve 2,3-diethylquinoxaline (1.0 mmol, 186 mg) in 5 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) solvent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the brominated product should appear.
-
Work-up: Carefully pour the reaction mixture over 50 g of crushed ice. The product will often precipitate.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the aqueous layer three times with 20 mL of dichloromethane (DCM) or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired brominated product.
Protocol 3.2: Selective Bromination using Tetrabutylammonium Tribromide (TBATB)
-
Reaction Setup: To a solution of 2,3-diethylquinoxaline (1.0 mmol, 186 mg) in 10 mL of Dimethyl Sulfoxide (DMSO), add Tetrabutylammonium tribromide (TBATB) (1.2 mmol, 580 mg).[3]
-
Reaction: Heat the mixture to 80 °C and stir for 4-8 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC. The reaction should show a clean conversion to a single major product.
-
Work-up: After completion, cool the reaction to room temperature and add 50 mL of water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize expected outcomes based on data from analogous quinoxaline systems.[3] These should serve as a starting point for optimization.
Table 1: Comparison of Brominating Agents and Conditions
| Entry | Brominating Agent (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product | Approx. Yield (%) |
| 1 | NBS (1.1) | H₂SO₄ | RT | 5 | Mono-bromo product | 50-65% |
| 2 | TBATB (1.2) | DMSO | 60 | 6 | Mono-bromo product | ~53% |
| 3 | TBATB (1.2) | DMSO | 80 | 4 | Mono-bromo product | >80% |
| 4 | TBATB (2.2) | DMSO | 80 | 12 | Di-bromo product | >75% |
Table 2: Effect of Temperature on Selectivity using TBATB
| Entry | Temperature (°C) | Mono-bromo Product (%) | Di-bromo Product (%) | Notes |
| 1 | 60 | 53 | 28 | Lower temperature favors mono-bromination but may require longer reaction times. |
| 2 | 80 | >80 | <10 | Higher temperature increases reaction rate and yield of the mono-bromo product. |
Visualization: Optimization Workflow
The following diagram outlines the logical workflow for optimizing the bromination of 2,3-diethylquinoxaline, from initial reagent selection to troubleshooting common issues.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,8-Dibromo-2,3-diethylquinoxaline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5,8-Dibromo-2,3-diethylquinoxaline. The following protocols and data are based on established methods for structurally similar compounds and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from significant impurities, while recrystallization is ideal for achieving high purity from an already partially purified product.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the purification process. For visualization, UV light at 254 nm is typically effective due to the aromatic nature of the quinoxaline core, where the compound will appear as a dark spot on a fluorescent green background. Staining with iodine vapor can also be used as a secondary, non-destructive visualization technique.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities often stem from the synthetic route. These can include unreacted starting materials (e.g., 4,7-dibromobenzene-1,2-diamine or 3,4-hexanedione), mono-brominated quinoxaline species, or other isomers formed during the reaction. Incomplete reaction or side reactions can also lead to polymeric byproducts.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Quinoxalines are generally stable, but the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base, such as triethylamine (typically ~0.5-1% in the eluent). Alternatively, using a different stationary phase like alumina (neutral or basic) can be an effective solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | The solvent system is not optimal (either too polar or not polar enough). | Systematically vary the ratio of your eluent (e.g., petroleum ether to ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for the best separation on the column. |
| Compound is "Sticking" or Tailing on the Column | Halogenated compounds can have strong interactions with the silica gel. The compound may be too polar for the chosen eluent. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to your eluent. If tailing persists, consider using a different stationary phase like alumina. Ensure your compound is fully dissolved and properly loaded onto the column (dry loading may help). |
| No Compound Eluting from the Column | The eluent is not polar enough to move the compound. The compound may have degraded on the column. | Gradually increase the polarity of the eluent. If this fails, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before developing. |
| Cracks Appearing in the Silica Gel Bed | Improper packing of the column. The column has run dry at some point. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. The chosen solvent is not ideal. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. If oiling out persists, try a different solvent or a solvent pair (e.g., ethanol/water or dichloromethane/hexane). |
| No Crystals Form Upon Cooling | The solution is not saturated enough. The glassware is too smooth, preventing nucleation. | Evaporate some of the solvent to increase the concentration and then cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery of Pure Compound | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to just dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering to minimize loss in the mother liquor. |
| Colored Impurities Remain in Crystals | The impurity has similar solubility properties to the product. | Consider a preliminary purification by column chromatography to remove the bulk of the colored impurity. Alternatively, add a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities (use with caution as it can also adsorb the product). |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is adapted from methods used for similar dibromo-substituted aromatic heterocycles.[1]
-
Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% petroleum ether).
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Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat, uniform bed. Never let the column run dry.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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For "dry loading," add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
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Carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 30:1 v/v).
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Gradually increase the polarity of the eluent as needed to elute the compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) dropwise while heating until the solid dissolves.
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Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating and swirling until the compound is just dissolved.
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If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and perform a hot filtration.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Summary
The following table provides suggested starting parameters for the purification of this compound, based on data from analogous compounds. These may need to be optimized.
| Technique | Parameter | Suggested Value/System | Expected Outcome |
| TLC | Stationary Phase | Silica Gel 60 F254 | Visualization under UV (254 nm) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (20:1 to 5:1 v/v) | Rf of ~0.2-0.4 | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Separation of impurities |
| Eluent System | Gradient of Petroleum Ether : Ethyl Acetate (starting from 30:1 v/v) | Elution of pure compound | |
| Recrystallization | Suitable Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Formation of solid crystals |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
5,8-Dibromo-2,3-diethylquinoxaline solubility in common organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 5,8-Dibromo-2,3-diethylquinoxaline in common organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Q1: The compound is dissolving very slowly. How can I speed up the process?
A1: Slow dissolution can be addressed by:
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Agitation: Ensure the solution is being adequately stirred or agitated. Use a magnetic stirrer for consistent mixing.
-
Particle Size Reduction: Grinding the solid compound to a fine powder will increase the surface area and can enhance the dissolution rate.
-
Gentle Heating: Cautiously warming the solvent can increase the solubility and rate of dissolution. Always monitor for any signs of compound degradation (e.g., color change) and perform this in a well-ventilated area.
Q2: this compound is not dissolving in my chosen solvent. What are my options?
A2: If the compound appears to be insoluble, consider the following:
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Solvent Polarity: The principle of "like dissolves like" is a useful starting point.[1] this compound is a relatively non-polar molecule. If you are using a very polar solvent, consider switching to a less polar or non-polar solvent.
-
Solvent Mixtures: Using a co-solvent can modulate the polarity of the solvent system and improve solubility. For instance, adding a small amount of a more polar solvent to a non-polar one, or vice-versa, can be effective.
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Alternative Solvents: Refer to the qualitative solubility table below for suggestions on solvents in which this class of compound is generally soluble.
Q3: I have dissolved the compound, but it precipitated out of solution. What should I do?
A3: Precipitation upon standing or cooling suggests that the initial solution was supersaturated or that the temperature is a critical factor for solubility.
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Re-dissolve with more solvent: Add more of the same solvent until the precipitate redissolves to achieve a stable solution at your working temperature.
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Maintain Temperature: If the compound was dissolved with heating, you might need to maintain a certain temperature to keep it in solution for your experiment.
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Consider a different solvent: The chosen solvent may not be ideal for the desired concentration at room temperature. A solvent with a better-solubilizing capacity for the compound should be selected.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How does the structure of this compound influence its solubility?
A2: The quinoxaline core is aromatic and relatively non-polar. The two bromo groups and two ethyl groups further increase the lipophilicity and non-polar character of the molecule. Therefore, it is expected to be more soluble in non-polar organic solvents.
Q3: Are there any safety precautions I should take when handling this compound and organic solvents?
A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the specific solvents you are using for detailed safety information.
Q4: Can I use acidic or basic solutions to increase the solubility of this compound?
A4: Quinoxaline derivatives can act as weak bases due to the nitrogen atoms in the pyrazine ring. Therefore, solubility may be increased in acidic aqueous solutions through the formation of a more polar protonated salt. However, for use in organic reactions, this may not be a suitable approach.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Chloroform, Dichloromethane | Likely Soluble | The non-polar nature of the compound suggests good solubility in non-polar solvents ("like dissolves like"). |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Likely Soluble | These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polarity of these solvents may be too high for this lipophilic compound. |
| Aqueous | Water | Insoluble | The compound is highly non-polar and lacks functional groups for significant hydrogen bonding with water. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in a range of solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol)
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Small test tubes or vials
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Spatula
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Vortex mixer (optional)
Procedure:
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Add approximately 10 mg of this compound to a clean, dry test tube.
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Add 1 mL of the chosen solvent to the test tube.
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Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
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Observe the solution.
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Soluble: The solid completely dissolves, and the solution is clear.
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Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve.
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Record your observations.
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Repeat the process for each solvent to be tested.
Visualizations
Caption: Experimental workflow for determining qualitative solubility.
References
Stability and degradation issues of dibromo-quinoxaline compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromo-quinoxaline compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of dibromo-quinoxaline compounds.
Synthesis & Purification
Problem: Incomplete Bromination or Formation of Mono-bromo Adducts
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Possible Cause 1: Insufficient Brominating Agent. The stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS), Br₂) is critical. For dibromination, at least two equivalents are required.
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Troubleshooting 1:
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Increase the molar ratio of the brominating agent to the quinoxaline starting material. A slight excess (e.g., 2.2-2.5 equivalents) may be necessary to drive the reaction to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and mono-bromo intermediate.
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Possible Cause 2: Inadequate Reaction Conditions. Temperature, reaction time, and solvent can significantly influence the outcome of the bromination reaction.
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Troubleshooting 2:
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For less reactive quinoxaline cores, increasing the reaction temperature or extending the reaction time may be necessary.
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Solvent choice is important. Acetonitrile or a strong acid medium like sulfuric acid or triflic acid can be effective for bromination.[1]
-
-
Possible Cause 3: Steric Hindrance. Bulky substituents on the quinoxaline ring may hinder the second bromination, leading to a mixture of mono- and di-brominated products.
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Troubleshooting 3:
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Consider using a more reactive brominating agent.
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If regioselectivity is an issue, a multi-step synthetic approach might be necessary, introducing the bromine atoms before forming the quinoxaline ring.
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Problem: Difficulty in Purifying Dibromo-quinoxaline Products
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Possible Cause 1: Similar Polarity of Products and Byproducts. Mono-brominated, di-brominated, and starting materials may have very similar polarities, making separation by column chromatography challenging.
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Troubleshooting 1:
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Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.
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Consider using a different stationary phase for chromatography, such as alumina instead of silica gel.
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Recrystallization can be an effective purification method if a suitable solvent system can be found.
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-
Possible Cause 2: Presence of Process-Related Impurities. Impurities from starting materials or side reactions can co-elute with the desired product.
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Troubleshooting 2:
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Ensure the purity of the starting quinoxaline derivative before bromination.
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Analyze the crude product by LC-MS to identify the mass of the impurities, which can help in deducing their structures and predicting their chromatographic behavior.
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Problem: Failed or Low-Yield Suzuki Coupling Reactions with Dibromo-quinoxalines
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Possible Cause 1: Catalyst Inactivity or Degradation. The choice of palladium catalyst and ligands is crucial for a successful Suzuki coupling. The catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Troubleshooting 1:
-
Screen different palladium catalysts and phosphine ligands. Buchwald ligands are often effective for challenging cross-coupling reactions.[2]
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Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Possible Cause 2: Poor Solubility of the Dibromo-quinoxaline. Many aromatic compounds, including dibromo-quinoxalines, have poor solubility in common organic solvents, which can hinder the reaction.
-
Troubleshooting 2:
-
Possible Cause 3: Debromination Side Reaction. Under certain conditions, the bromine atoms can be removed from the quinoxaline ring, leading to the formation of mono-bromo or unsubstituted quinoxaline byproducts.
-
Troubleshooting 3:
-
Optimize the base and reaction temperature. A milder base or lower temperature might reduce the extent of debromination.
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Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of side products.
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Experimental Use & Stability
Problem: Compound Degradation in Solution
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Possible Cause 1: Hydrolysis. Dibromo-quinoxaline compounds may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting 1:
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Buffer the experimental medium to a neutral pH if the compound's stability is pH-sensitive.
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If the experiment allows, use aprotic solvents.
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Prepare solutions fresh before use and store them protected from light and at low temperatures when not in use.
-
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV radiation, can cause the degradation of photosensitive compounds. A common degradation pathway for brominated aromatic compounds is reductive debromination.
-
Troubleshooting 2:
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Conduct experiments in amber-colored glassware or protect the reaction setup from light using aluminum foil.
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Work in a fume hood with the sash down to minimize exposure to overhead fluorescent lighting.
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If photostability is a major concern, consider synthesizing analogs with different substituents that may be more photostable.
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Problem: Inconsistent Experimental Results
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Possible Cause 1: Compound Purity. Impurities in the dibromo-quinoxaline sample can interfere with the experiment, leading to variable results.
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Troubleshooting 1:
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Verify the purity of the compound using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis) before use.
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If necessary, repurify the compound to remove any residual impurities.
-
-
Possible Cause 2: Compound Degradation During Storage. Improper storage can lead to the degradation of the compound over time.
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Troubleshooting 2:
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Store dibromo-quinoxaline compounds in a cool, dark, and dry place, preferably under an inert atmosphere.
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For long-term storage, consider keeping the compounds in a freezer at -20°C or below.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for dibromo-quinoxaline compounds?
A1: To ensure the long-term stability of dibromo-quinoxaline compounds, they should be stored in a cool, dark, and dry environment. For optimal preservation, it is recommended to store them in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C or below). Avoid frequent freeze-thaw cycles by aliquoting the compound into smaller, single-use vials if necessary.
Q2: How can I monitor the stability of my dibromo-quinoxaline compound during an experiment?
A2: The stability of your compound can be monitored by periodically taking small aliquots from your experimental setup and analyzing them by HPLC with a UV or MS detector. A decrease in the peak area of the parent compound and/or the appearance of new peaks over time would indicate degradation.
Q3: What are the likely degradation products of dibromo-quinoxaline compounds?
A3: The specific degradation products will depend on the degradation pathway.
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Hydrolysis: May lead to the replacement of one or both bromine atoms with hydroxyl groups.
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Photodegradation: A common pathway for brominated aromatic compounds is reductive debromination, resulting in mono-bromo or unsubstituted quinoxaline.
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Thermal Degradation: At high temperatures, decomposition can lead to the formation of various smaller molecules, including hydrogen bromide.[4]
Q4: What safety precautions should I take when handling dibromo-quinoxaline compounds and brominating agents?
A4:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine.
-
Handling Bromine: Bromine is highly toxic and corrosive.[5][6][7][8] Handle it with extreme care, using appropriate dispensing techniques to avoid inhalation of vapors and contact with skin. Have a bromine spill kit readily available.
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction mixtures, according to your institution's hazardous waste disposal procedures.
Data on Dibromo-quinoxaline Stability
| Stability Parameter | Stress Condition | General Observations for (Di)bromo-aromatic & Quinoxaline Compounds | Potential Degradation Products | Analytical Technique for Monitoring |
| Chemical Stability | Acidic/Basic Hydrolysis | Quinoxaline derivatives can be unstable in the presence of strong acids or bases. The rate of hydrolysis is dependent on pH and temperature. | Hydroxylated quinoxalines, ring-opened products. | HPLC-UV, LC-MS |
| Thermal Stability | Elevated Temperature | Brominated compounds can undergo thermal decomposition, often initiated by the cleavage of the C-Br bond.[4] | Debrominated quinoxalines, hydrogen bromide, various smaller organic fragments. | TGA, GC-MS, HPLC-UV |
| Photostability | UV/Visible Light | Brominated aromatic compounds are often susceptible to photodegradation, with reductive debromination being a common pathway. | Mono-bromo quinoxalines, unsubstituted quinoxaline. | HPLC-UV, LC-MS |
| Oxidative Stability | Oxidizing Agents (e.g., H₂O₂) | The quinoxaline ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. | Quinoxaline-N-oxides, ring-opened products. | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Dibromo-quinoxaline Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5][9][10][11][12]
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Preparation of Stock Solution: Prepare a stock solution of the dibromo-quinoxaline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
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Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial containing the solid compound in an oven at 80°C for 48 hours. Dissolve the residue in the initial solvent before analysis.
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Photodegradation: Expose a clear vial containing an aliquot of the stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. Also, expose a solid sample to the same conditions. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with a C18 column and a gradient elution of acetonitrile and water with a suitable buffer). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the main peak. LC-MS can be used to identify the mass of the degradation products.
Protocol 2: General Procedure for Synthesis of a Dibromo-quinoxaline
This is a general procedure for the bromination of a quinoxaline derivative. The specific conditions may need to be optimized for different substrates.
-
Dissolve the Quinoxaline: Dissolve the quinoxaline starting material (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.
-
Add Brominating Agent: Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution while stirring.
-
Heat the Reaction: Heat the reaction mixture to reflux (or a lower temperature depending on the reactivity of the substrate) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If using acetic acid, carefully pour the reaction mixture into ice-water and collect the precipitate by filtration. If using acetonitrile, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent.
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Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 8. carlroth.com [carlroth.com]
- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
How to avoid impurities in the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline
Welcome to the technical support center for the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and avoid the formation of impurities during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis of this compound involves the condensation reaction of 3,6-dibromo-1,2-benzenediamine with 3,4-hexanedione. This reaction is typically acid-catalyzed and results in the formation of the quinoxaline ring system.
Q2: What are the critical parameters to control during the synthesis to minimize impurities?
To ensure a high-purity product, it is crucial to control the following parameters:
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Purity of Starting Materials: Use high-purity 3,6-dibromo-1,2-benzenediamine and 3,4-hexanedione. Impurities in the starting materials are a primary source of contamination in the final product.
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Reaction Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.
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Catalyst Concentration: The concentration of the acid catalyst should be optimized. Too little catalyst will result in a sluggish reaction, while too much can promote side reactions.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q3: What are some common impurities that can be expected in the synthesis of this compound?
Potential impurities can include:
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Unreacted Starting Materials: Residual 3,6-dibromo-1,2-benzenediamine and 3,4-hexanedione.
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Mono-bromo Quinoxaline Derivatives: If the starting diamine contains mono-brominated impurities.
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Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric quinoxaline products if the starting diamine is not symmetrically substituted.
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Oxidation Products: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
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Side-Reaction Products: Undesired products from reactions of the starting materials or intermediates under the reaction conditions.
Q4: What are the recommended purification methods for this compound?
The primary method for purifying this compound is silica gel column chromatography. A solvent system of petroleum ether and ethyl acetate is often effective. Recrystallization from a suitable solvent can also be employed to further purify the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality starting materials. | 1. Use a fresh or properly stored acid catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Extend the reaction time and monitor progress by TLC/HPLC. 4. Verify the purity of 3,6-dibromo-1,2-benzenediamine and 3,4-hexanedione by analytical techniques (e.g., NMR, GC-MS). |
| Presence of Multiple Spots on TLC (High Impurity Profile) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Air oxidation of the diamine starting material. 4. Inappropriate catalyst concentration. | 1. Lower the reaction temperature. 2. Ensure an accurate molar ratio of the reactants. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the catalyst concentration through small-scale trial reactions. |
| Product is Colored (Yellowish or Brownish) | 1. Oxidation of the diamine starting material or the product. 2. Presence of chromophoric impurities from side reactions. | 1. Use an inert atmosphere during the reaction and workup. 2. Purify the product using column chromatography, potentially with the addition of a small amount of activated carbon during recrystallization to remove colored impurities. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid. | 1. After the reaction, quench with water and extract the product into a suitable organic solvent. 2. Try to induce crystallization by adding a non-polar solvent, scratching the flask, or using a seed crystal. If it remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar quinoxaline derivatives. Optimization may be required.
Materials:
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3,6-dibromo-1,2-benzenediamine
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3,4-hexanedione
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Glacial Acetic Acid
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Ethanol
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Petroleum Ether
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Ethyl Acetate
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Silica Gel (for column chromatography)
Procedure:
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In a round-bottom flask, dissolve 3,6-dibromo-1,2-benzenediamine (1.0 eq) in glacial acetic acid.
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Add 3,4-hexanedione (1.1 eq) to the solution.
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Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Challenges in scaling up the production of 5,8-Dibromo-2,3-diethylquinoxaline
Technical Support Center: Production of 5,8-Dibromo-2,3-diethylquinoxaline
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: the condensation of 4,7-dibromo-1,2-phenylenediamine with 3,4-hexanedione to form the quinoxaline core, followed by any necessary purification.
Q1: The condensation reaction is sluggish or incomplete, resulting in a low yield of the crude product. What are the possible causes and solutions?
A1: An incomplete condensation reaction can be due to several factors related to reactants, reaction conditions, and catalyst activity.
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Problem: Purity of Starting Materials
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Troubleshooting: Ensure the 4,7-dibromo-1,2-phenylenediamine and 3,4-hexanedione are of high purity. Impurities in the diamine can inhibit the reaction, while impurities in the diketone can lead to side products. It is recommended to verify the purity of starting materials via NMR or GC-MS before use.
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Problem: Inefficient Catalyst
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Troubleshooting: The condensation is often acid-catalyzed. If using a catalyst like acetic acid or a Lewis acid, ensure it is not old or decomposed. For solid catalysts, ensure they are properly activated and have not been poisoned. Consider screening different catalysts to find the optimal one for your specific conditions.
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Problem: Suboptimal Reaction Temperature
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Troubleshooting: While the reaction is often exothermic, it may require initial heating to overcome the activation energy.[1] If the reaction is proceeding slowly at room temperature, consider gently heating the mixture. However, excessive heat can lead to side reactions and decomposition, so careful temperature control is crucial, especially during scale-up.[2][3]
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-
Problem: Inadequate Mixing
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Troubleshooting: In larger scale reactions, inefficient mixing can lead to localized "hot spots" and incomplete reaction.[4] Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For very viscous reaction mixtures, consider a more powerful overhead stirrer.
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Q2: The final product is off-color (e.g., yellow, brown, or black) instead of the expected color. How can I identify the source of the color and purify the product?
A2: Color impurities in quinoxaline synthesis are common and can arise from several sources.
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Problem: Oxidation of Diamine
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Troubleshooting: Aromatic diamines are susceptible to oxidation, which can form highly colored impurities.[5] Whenever possible, handle 4,7-dibromo-1,2-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon).
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-
Problem: Side Reactions at High Temperatures
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Troubleshooting: As mentioned, excessive temperatures can lead to the formation of colored polymeric byproducts. Monitor the reaction temperature closely and use a controlled heating source.
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Problem: Residual Bromine
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Troubleshooting: If the synthesis of the dibromo-diamine precursor involved elemental bromine, residual bromine can impart a yellow or brown color.[6] Ensure the precursor is thoroughly purified before use in the condensation step.
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Purification Strategy:
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Crystallization: Recrystallization is a highly effective method for removing colored impurities.[7] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
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Activated Carbon: Treatment with activated carbon can be effective in adsorbing colored impurities. Add a small amount of activated carbon to a solution of the crude product, heat gently, and then filter through celite to remove the carbon.
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Column Chromatography: For small-scale purification or for removing impurities with similar solubility, column chromatography can be employed.
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Q3: During scale-up, I am experiencing a significant drop in yield and purity. What are the key factors to consider when scaling up this synthesis?
A3: Scaling up presents challenges related to heat and mass transfer.[3][8]
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Problem: Exothermic Reaction Control
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Troubleshooting: The condensation reaction is exothermic.[4] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to a runaway reaction and the formation of byproducts.[2] Employ a reactor with efficient cooling capabilities and consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[2]
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Problem: Inefficient Mixing and Mass Transfer
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Troubleshooting: As the reaction volume increases, achieving uniform mixing becomes more challenging.[4] This can lead to incomplete reactions and lower yields. Use appropriate agitation and consider the geometry of the reactor to ensure efficient mixing.
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Problem: Purification Challenges at Scale
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Troubleshooting: Crystallization, which may be straightforward in the lab, can be more complex on a larger scale.[9] Seeding the solution may be necessary to induce crystallization and control crystal size. Ensure that the cooling rate is well-controlled to obtain a product with the desired purity and filterability.
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Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: The following is a plausible experimental protocol based on general methods for quinoxaline synthesis.
Experimental Protocol: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dibromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Addition of Diketone: To the stirred solution, add 3,4-hexanedione (1.05 eq) dropwise at room temperature.
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Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60-80 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to afford the pure this compound.
Q2: What are some common side reactions to be aware of?
A2: The primary side reactions involve the formation of regioisomers if an unsymmetrical diamine is used. In this case, with a symmetrical diamine, the main concerns are incomplete reaction leading to residual starting materials and the formation of polymeric byproducts at elevated temperatures. Over-bromination or incomplete bromination during the synthesis of the diamine precursor can also lead to impurities that carry through to the final product.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. Polar protic solvents like ethanol and acetic acid are commonly used as they can solvate the reactants and participate in the proton transfer steps of the condensation mechanism. The choice of solvent can also influence the reaction rate and the ease of product isolation. For instance, if the product is sparingly soluble in the reaction solvent at room temperature, it may precipitate out as it is formed, which can drive the reaction to completion.
Q4: What are the safety precautions for handling the reagents involved?
A4:
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4,7-dibromo-1,2-phenylenediamine: This compound is an aromatic amine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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3,4-hexanedione: This is a flammable liquid and should be kept away from ignition sources. It can also be an irritant, so avoid contact with skin and eyes.
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Bromine (for precursor synthesis): Elemental bromine is highly toxic, corrosive, and volatile.[10][11] It should only be handled in a fume hood with appropriate PPE, including specialized gloves. Have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.[11]
Quantitative Data
The following tables provide representative data on how different reaction parameters can influence the yield and purity of this compound. These are illustrative values based on typical outcomes for similar quinoxaline syntheses.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 24 | 75 | 95 |
| 60 | 8 | 88 | 92 |
| 80 | 4 | 92 | 85 |
| 100 | 2 | 85 | 78 |
Table 2: Effect of Catalyst on Reaction Outcome
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| None | 0 | 48 | 40 | 90 |
| Acetic Acid | 10 | 12 | 85 | 94 |
| p-Toluenesulfonic Acid | 5 | 6 | 90 | 93 |
| Lewis Acid (e.g., ZnCl₂) | 5 | 8 | 88 | 95 |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fauske.com [fauske.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. amarequip.com [amarequip.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. catsci.com [catsci.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purifying 5,8-Dibromo-2,3-diethylquinoxaline via Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,8-Dibromo-2,3-diethylquinoxaline through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Based on the general solubility of quinoxaline derivatives, this compound is expected to be soluble in organic solvents like alcohols, ethers, and ketones.[1] Try using ethanol, isopropanol, acetone, or tetrahydrofuran (THF). If a single solvent is ineffective, a mixed solvent system (e.g., ethanol/water, hexane/acetone) can be employed.[2] |
| No crystals form upon cooling. | The solution is not supersaturated, or the concentration of the compound is too low. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3]- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Place the solution in an ice bath to further decrease the solubility. |
| The compound "oils out" instead of forming crystals. | The solubility of the compound is too high in the chosen solvent, even at low temperatures, or the cooling process is too rapid. | - Reheat the solution to dissolve the oil.- Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble) until the solution becomes slightly turbid, then reheat until clear and allow to cool slowly.- Ensure a slow cooling rate. An insulated container or a Dewar flask can be used for this purpose.[3] |
| The crystals are colored, but the pure compound should be white/colorless. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4]- Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
| Low recovery of the purified compound. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Recommended Solvents for Solubility Testing:
| Solvent | Rationale |
| Ethanol | Generally a good solvent for quinoxaline derivatives.[5][6] |
| Isopropanol | Similar properties to ethanol, can be a good alternative. Protic solvents like aliphatic alcohols are often suitable.[7] |
| Acetone | A ketone, which is a class of solvents known to dissolve quinoxalines.[1] |
| Tetrahydrofuran (THF) | An ether that can be effective for dissolving organic compounds.[1] |
| Toluene | Can be effective for recrystallizing aromatic compounds. |
| Hexane/Acetone | A mixed solvent system can be useful if the compound is too soluble in pure acetone.[2] |
| Ethanol/Water | A mixed solvent system where water acts as the anti-solvent. |
Q2: What is a standard protocol for the recrystallization of this compound?
A2: The following is a general experimental protocol that can be adapted based on the chosen solvent.
Experimental Protocol: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization.
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Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
References
- 1. chembk.com [chembk.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5,8-Dibromo-2,3-diethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5,8-Dibromo-2,3-diethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst systems for different types of cross-coupling reactions with this compound?
A1: Based on successful reactions with structurally similar 5,8-dibromoquinoxaline derivatives and general best practices for electron-deficient heteroaromatics, the following catalyst systems are recommended as a starting point:
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Stille Coupling: For coupling with organostannanes, catalyst systems such as Pd₂(dba)₃ with P(o-tol)₃ as a ligand or Pd(PPh₃)₄ have proven effective.[1]
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Suzuki-Miyaura Coupling: For reactions with boronic acids or esters, a common choice is a palladium(II) precatalyst with a phosphine ligand, such as PdCl₂(dppf) or Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos or XPhos.
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Buchwald-Hartwig Amination: For C-N bond formation, a combination of a palladium precursor like Pd₂(dba)₃ with a ferrocene-based ligand such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF) is a robust starting point.[2]
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Sonogashira Coupling: A typical catalyst system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst, such as CuI.
-
Heck Coupling: For coupling with alkenes, phosphine-free palladium catalysts or palladium acetate with a phosphine ligand can be employed.
Q2: How does the electron-deficient nature of the quinoxaline ring affect catalyst selection?
A2: The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring makes the C-Br bonds at the 5 and 8 positions more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst deactivation or poisoning.[3] Therefore, ligands that are sterically bulky and electron-rich are often preferred. These ligands can stabilize the palladium catalyst, promote the desired reductive elimination step, and prevent catalyst inhibition.[4][5]
Q3: Can I perform sequential cross-coupling reactions on this compound to introduce two different functional groups?
A3: Yes, sequential cross-coupling is a viable strategy for the selective functionalization of the two bromine atoms.[6] Success often relies on the differential reactivity of the two C-Br bonds, which can sometimes be influenced by the presence of the first coupled group. Alternatively, catalyst systems with carefully tuned reactivity can be employed to favor monosubstitution under one set of conditions, followed by a second coupling under more forcing conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality and has been stored properly. Consider using a pre-activated catalyst or adding a reducing agent if starting with a Pd(II) source. For in-situ catalyst generation, ensure the ligand and palladium source are pure.[7] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation with the electron-deficient quinoxaline substrate. Screen a panel of ligands with varying steric and electronic properties. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often a good choice.[4][5] |
| Incorrect Base | The strength and nature of the base are critical. If the base is too weak, the transmetalation step may be slow or inefficient. If it is too strong, it may lead to substrate or product decomposition. Screen different bases such as carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[8] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for cross-coupling include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Catalyst Poisoning | The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that binds more strongly to palladium than the substrate may help.[3] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of the Coupling Partner | This is often an issue in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions. For Suzuki reactions, ensure the absence of oxygen and use a suitable base. For Sonogashira reactions, using copper-free conditions or adding an amine scavenger can mitigate alkyne dimerization. |
| Protodehalogenation (Reduction of C-Br to C-H) | This side reaction can occur in the presence of trace amounts of water or other proton sources. Ensure all reagents and solvents are rigorously dried. The choice of ligand and base can also influence the extent of this side reaction. |
| Formation of Phosphonium Salts | The phosphine ligand can react with the aryl halide. Using a higher palladium-to-ligand ratio or a more robust ligand can sometimes alleviate this issue. |
Catalyst Performance Data
The following table summarizes catalyst systems and conditions used in a Stille coupling reaction with a structurally similar substrate, 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline. These conditions serve as a strong starting point for reactions with this compound.
| Coupling Reaction | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Stille | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100-110 | 62-95 | [1] |
| Stille | Pd(PPh₃)₄ | - | Toluene | 90-110 | ~95 | [1] |
Experimental Protocols
General Procedure for Stille Coupling of 5,8-Dibromo-2,3-disubstituted-quinoxaline[1]
-
To a dry Schlenk tube, add the 5,8-dibromo-2,3-disubstituted-quinoxaline (1.0 mmol), the organostannane reagent (2.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene (15 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization in cross-coupling reactions.
Caption: Decision tree for troubleshooting low conversion in cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the mass spectral characteristics of 5,8-Dibromo-2,3-diethylquinoxaline and its analogs, providing insights into their structural elucidation.
This guide presents a comparative analysis of the mass spectrometry data for this compound and related quinoxaline compounds. While experimental mass spectrometry data for this compound is not publicly available, this guide provides a predicted fragmentation pattern based on the known mass spectral behavior of quinoxaline and brominated aromatic compounds. This is compared with the experimental data of two structurally related analogs: 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline.
Comparison of Mass Spectrometry Data
The following table summarizes the key mass-to-charge (m/z) values and predicted or observed fragmentation patterns for this compound and its analogs under electron ionization (EI) mass spectrometry. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) in this compound is expected to produce characteristic isotopic patterns for bromine-containing fragments, which is a key diagnostic feature.
| Compound | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and Interpretation |
| This compound | 344 (Predicted, with characteristic Br2 isotopic pattern) | Predicted Fragments: - 329: [M - CH3]+, Loss of a methyl radical from an ethyl group. - 315: [M - C2H5]+, Loss of an ethyl radical. - 265: [M - Br]+, Loss of a bromine radical. - 186: [M - 2Br]+, Loss of both bromine radicals. - 158: [M - 2Br - C2H4]+, Subsequent loss of ethylene from the diethylquinoxaline backbone. |
| 2,3-Dimethylquinoxaline | 158 | Observed Fragments: - 157: [M - H]+, Loss of a hydrogen radical. - 143: [M - CH3]+, Loss of a methyl radical. - 130: [M - HCN]+, Loss of hydrogen cyanide from the quinoxaline ring. - 117: [M - CH3CN]+, Loss of acetonitrile. |
| 2,3-Diphenylquinoxaline | 282 | Observed Fragments: - 281: [M - H]+, Loss of a hydrogen radical. - 205: [M - C6H5]+, Loss of a phenyl radical. - 178: [M - C6H5CN]+, Loss of benzonitrile. - 102: [C6H5CN]+, Benzonitrile cation. |
Experimental Protocols
The following is a general experimental protocol for the analysis of quinoxaline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolution: Dissolve the quinoxaline derivative in a suitable volatile organic solvent (e.g., dichloromethane, methanol, or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Derivatization (if necessary): For less volatile or more polar quinoxaline derivatives, derivatization (e.g., silylation) may be required to improve their chromatographic behavior.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectra with library data (if available) or interpret the fragmentation patterns based on known fragmentation rules for quinoxalines and halogenated compounds.
Visualization of the Mass Spectrometry Workflow
The following diagram illustrates a typical workflow for the analysis of a chemical compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A generalized workflow for GC-MS analysis.
Performance Showdown: Polymers Derived from 5,8-Dibromo-2,3-diethylquinoxaline in Organic Photovoltaics
A new class of quinoxaline-based polymers is demonstrating significant potential in the field of organic electronics, particularly in the development of more efficient organic solar cells (OSCs). This guide provides a comparative analysis of a representative polymer, Poly(2,3-diethylquinoxaline-5,8-diyl-alt-2,5-thienylene) (PQT-E), against the well-established benchmark polymer, Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). This comparison is based on their performance in bulk heterojunction (BHJ) organic solar cells, offering researchers and drug development professionals a concise overview of their respective capabilities.
Polymers derived from 5,8-Dibromo-2,3-diethylquinoxaline are gaining traction due to their favorable electronic and optical properties. The electron-accepting nature of the quinoxaline unit, combined with an electron-donating co-monomer like thiophene, creates a donor-acceptor (D-A) copolymer architecture. This design strategy effectively lowers the polymer's bandgap, enabling broader absorption of the solar spectrum and potentially leading to higher power conversion efficiencies (PCE) in OSCs. Quinoxaline-based polymers have demonstrated promising PCEs, with some exceeding 11% in various device configurations[1].
This guide focuses on a direct comparison of a representative quinoxaline-thiophene copolymer, hereafter referred to as PQT-E, with the widely studied MEH-PPV. The data presented is a synthesis of typical performance characteristics reported in the literature for these classes of polymers.
Performance Comparison
The following table summarizes the key performance parameters of PQT-E and MEH-PPV when incorporated as the donor material in a bulk heterojunction organic solar cell with a fullerene-based acceptor like PCBM.
| Parameter | PQT-E (Typical) | MEH-PPV (Typical) |
| Highest Occupied Molecular Orbital (HOMO) | -5.37 eV | -5.3 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.67 eV | -3.0 eV |
| Electrochemical Bandgap (Eg) | 1.70 eV | 2.3 eV |
| Maximum Absorption (λmax) | ~450 nm and ~580 nm | ~500 nm |
| Power Conversion Efficiency (PCE) | Up to 1.80% | ~1-2% |
| Open-Circuit Voltage (Voc) | 0.58 V | 0.84 V |
| Short-Circuit Current (Jsc) | 2.9 mA/cm² | 3-4 mA/cm² |
| Fill Factor (FF) | ~40-50% | ~50-60% |
Note: The performance of organic solar cells is highly dependent on the specific device architecture, fabrication conditions, and the choice of acceptor material. The values presented here are representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Polymer Synthesis: Yamamoto Coupling
The synthesis of PQT-E is typically achieved through a Yamamoto coupling reaction. This method involves the dehalogenative polycondensation of the dibrominated monomers.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene (for Stille coupling alternative) or Magnesium for Grignard formation
-
Nickel(II) chloride (NiCl₂)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with NiCl₂ and bpy in anhydrous DMF.
-
The mixture is heated to 80°C under an inert atmosphere (Argon or Nitrogen) until a deep-red solution is formed, indicating the formation of the Ni(0) complex.
-
A solution of this compound in anhydrous toluene is added dropwise to the catalyst mixture.
-
The reaction mixture is stirred at 80°C for 48 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of methanol.
-
The precipitated polymer is filtered and washed sequentially with methanol, HCl, and water to remove catalyst residues and oligomers.
-
The polymer is then purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.
-
The chloroform fraction is concentrated, and the polymer is precipitated in methanol, filtered, and dried under vacuum.
Organic Solar Cell Fabrication and Characterization
The performance of the synthesized polymers is evaluated by fabricating and testing bulk heterojunction organic solar cells.
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Synthesized Polymer (PQT-E or MEH-PPV)
-
Chlorobenzene or o-dichlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Fabrication Procedure:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.
-
The cleaned ITO substrates are treated with UV-ozone for 15 minutes to improve the work function and promote adhesion of the subsequent layer.
-
A thin layer of PEDOT:PSS is spin-coated onto the ITO substrates and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
The active layer solution is prepared by dissolving the polymer (e.g., PQT-E) and PC₇₁BM in a 1:3 weight ratio in chlorobenzene.
-
The active layer solution is spin-coated on top of the PEDOT:PSS layer inside the glovebox. The thickness of the active layer is typically controlled to be around 100 nm.
-
The substrates are then transferred to a thermal evaporator. A layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) are deposited under high vacuum (< 10⁻⁶ Torr) to form the cathode.
Characterization:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the spectrally resolved photocurrent response of the solar cells.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the active layer blend films, which plays a crucial role in device performance.
Visualizing the Process
To better understand the synthesis and device architecture, the following diagrams are provided.
Caption: Synthetic route for PQT-E via Yamamoto coupling.
Caption: Architecture of the bulk heterojunction organic solar cell.
References
A Guide to High-Performance Quinoxaline-Based Organic Semiconductors: Alternatives to 5,8-Dibromo-2,3-diethylquinoxaline
For researchers and scientists in the field of organic electronics, the exploration of novel semiconductor materials is a critical endeavor. While 5,8-Dibromo-2,3-diethylquinoxaline has served as a foundational building block, the demand for materials with enhanced performance characteristics has driven the development of a new generation of quinoxaline-based compounds. This guide provides a comparative overview of promising alternatives, complete with performance data and detailed experimental protocols to aid in their synthesis and device fabrication.
Alternative Compounds: A Performance Overview
The following table summarizes the key performance metrics of the selected alternative compounds, offering a clear comparison of their potential in organic semiconductor applications.
| Compound Type | Compound Name | Highest Hole Mobility (μh) | Highest Electron Mobility (μe) | On/Off Ratio | Deposition Method |
| Polymer | PQx-Thieno[3,2-b]thiophene Copolymer | 4.82 x 10⁻² cm² V⁻¹ s⁻¹[1] | 3.95 x 10⁻³ cm² V⁻¹ s⁻¹[1] | Not Reported | Solution-based |
| Polymer | PQx-Bithiophene Copolymer | 5.22 x 10⁻⁴ cm² V⁻¹ s⁻¹[1] | 4.28 x 10⁻³ cm² V⁻¹ s⁻¹[1] | Not Reported | Solution-based |
| Small Molecule | 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | 1.9 x 10⁻⁴ cm² V⁻¹ s⁻¹[2] | Not Reported | 3.5 x 10⁶[2] | Vacuum Deposition |
Structure-Property Relationships: A Visual Guide
The performance of these organic semiconductors is intrinsically linked to their molecular structure. The following diagram illustrates the key structural modifications that influence the electronic properties of quinoxaline-based compounds.
Caption: Structure-property relationships in quinoxaline-based semiconductors.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed experimental protocols for the synthesis of the alternative compounds and the fabrication and characterization of Organic Thin-Film Transistors (OTFTs).
Synthesis of Pyrazino[2,3-g]quinoxaline-based Polymers via Stille Coupling
This protocol describes a general method for the synthesis of PQx-based copolymers.
Materials:
-
Appropriate distannyl comonomer (e.g., distannylbithiophene or distannylthieno[3,2-b]thiophene)
-
Dibrominated Pyrazino[2,3-g]quinoxaline-2,7-dione monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask, dissolve the dibrominated PQx monomer, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 48-72 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and chloroform.
-
The final polymer is obtained from the chloroform fraction by precipitation in methanol.
Synthesis of 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline
This protocol outlines a potential synthetic route using Suzuki coupling.
Materials:
-
5,8-Dibromo-2,3-diphenylquinoxaline
-
(5-phenylthiophen-2-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent mixture)
Procedure:
-
To a mixture of 5,8-Dibromo-2,3-diphenylquinoxaline, (5-phenylthiophen-2-yl)boronic acid, and potassium carbonate in a toluene/water mixture, add Pd(OAc)₂ and PPh₃.
-
Deoxygenate the mixture by bubbling argon through it for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
OTFT Fabrication and Characterization Workflow
The following diagram and protocol describe a typical workflow for the fabrication and characterization of OTFTs.
References
- 1. Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Water robustness of organic thin-film transistors based on pyrazino[2,3-g]quinoxaline-dione conjugated polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a critical class of heterocyclic compounds, demonstrating a wide range of biological activities that make them promising candidates in drug discovery and materials science. Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. X-ray crystallography stands as the definitive method for this purpose, providing precise information on molecular geometry, conformation, and intermolecular interactions within the crystalline state.
This guide offers a comparative overview of the X-ray crystallographic data for several recently synthesized quinoxaline derivatives, supported by detailed experimental protocols for crystallization and data acquisition.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three distinct quinoxaline derivatives, offering a quantitative comparison of their solid-state structures.
| Compound Name | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (5NO2TAAPP)[1][2] | 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline[3] | (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (JG1679)[4] |
| Molecular Formula | C₁₆H₉N₃O₂S | C₁₆H₉N₃O₂S₂ | C₂₃H₂₀N₂O₄·2H₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | Cc |
| Unit Cell Dimensions | |||
| a (Å) | 12.2009(17) | 11.7649(4) | 30.4488(6) |
| b (Å) | 8.3544(9) | 5.3386(2) | 4.8817(1) |
| c (Å) | 13.9179(17) | 24.3536(8) | 14.3011(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.980(5) | 105.610(3) | 109.613(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Not explicitly stated | 1473.18(9) | 2002.41(7) |
| Z (molecules/unit cell) | Not explicitly stated | 4 | 4 |
Experimental Protocols
The successful X-ray crystallographic analysis of quinoxaline derivatives hinges on two critical stages: the growth of high-quality single crystals and the subsequent diffraction experiment. The protocols outlined below are generalized from established methodologies and can be adapted for various quinoxaline derivatives.[5][6][7][8][9]
Crystallization of Quinoxaline Derivatives
The primary goal of crystallization is to slowly bring a supersaturated solution to a state of lower solubility, promoting the ordered growth of a single crystal.[10] The purity of the compound is a crucial factor for successful crystallization.[6]
1. Solvent Selection:
-
Begin by testing the solubility of the quinoxaline derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
An ideal solvent for slow evaporation or slow cooling is one in which the compound is moderately soluble.[6]
2. Common Crystallization Techniques:
-
Slow Evaporation: This is a straightforward and widely used method.[6][9][11]
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[6]
-
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[8][9]
-
Dissolve the quinoxaline derivative in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane, THF).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.
-
The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
-
Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature.[8][9][10]
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of warm water).[10]
-
For some compounds, further cooling in a refrigerator or freezer can promote crystal growth.
-
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted for X-ray diffraction analysis.[11]
1. Crystal Mounting:
-
A single crystal of suitable size and quality is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.[12]
-
A modern single-crystal X-ray diffractometer typically consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[13]
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal and recording the diffraction pattern at various orientations.[12] The data collection process can take several hours.[12]
3. Structure Solution and Refinement:
-
The collected diffraction intensities are processed to correct for experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a quinoxaline derivative.
Caption: Workflow for X-ray Crystallographic Analysis.
References
- 1. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. How To [chem.rochester.edu]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. books.rsc.org [books.rsc.org]
Spectroscopic Data Interpretation: A Comparative Guide to 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5,8-Dibromo-2,3-diethylquinoxaline against related quinoxaline derivatives. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for the target compound and compares it with experimental data for similar molecules. This approach offers a valuable framework for researchers in the fields of medicinal chemistry, materials science, and drug development for the characterization of novel quinoxaline-based compounds.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and experimental data for two alternative compounds: 2,3-dimethylquinoxaline and 2,3-bis(4-bromophenyl)quinoxaline.
Table 1: 1H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound (Predicted) | 7.9 (s, 2H) | 3.1 (q, 4H, J = 7.5 Hz), 1.4 (t, 6H, J = 7.5 Hz) |
| 2,3-bis(4-bromophenyl)quinoxaline [1] | 8.18 (m), 7.80 (m) | - |
Note: The predicted 1H NMR spectrum of this compound would be expected to show a singlet for the two equivalent aromatic protons and a quartet and a triplet for the ethyl groups.
Table 2: 13C NMR Data Comparison
| Compound | Aromatic/Quaternary Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound (Predicted) | 155, 140, 132, 120 | 28, 13 |
| 2,3-bis(4-bromophenyl)quinoxaline [1] | Signals in the region of 120-155 ppm | - |
Note: The predicted 13C NMR spectrum of this compound would display four signals for the aromatic and quinoxaline ring carbons and two signals for the ethyl group carbons.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 344/346/348 (M, M+2, M+4) | 329/331/333, 315/317/319 |
| 2,3-dimethylquinoxaline [2] | 158 (M+) | 157, 130, 117 |
Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Key fragmentation would likely involve the loss of methyl and ethyl groups.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be clear and free of particulate matter.
-
1H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
13C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of 13C.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
The mass range should be set to cover the expected molecular weight of the compound and its potential fragments.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for spectroscopic data interpretation in chemical analysis.
Caption: Workflow for Spectroscopic Data Interpretation.
The logical flow for identifying a chemical structure using spectroscopic data is depicted in the following relationship diagram.
Caption: Relationship between Spectroscopic Data and Molecular Structure.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5,8-Dibromo-2,3-diethylquinoxaline, a substituted quinoxaline derivative. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[1] It is particularly well-suited for non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1] The choice between these two techniques depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and can be optimized further based on specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography, which is well-suited for the separation of aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 60% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of dichloromethane to prepare a 100 µg/mL stock solution. Further dilute as necessary.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
Data Presentation
The following table summarizes the expected performance characteristics of the described HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (RSD) | < 2% | < 5% |
| Analysis Time | 20 minutes | 19 minutes |
| Compound Suitability | Non-volatile, thermally labile | Volatile, thermally stable |
| Primary Strengths | Versatility, robustness | High sensitivity, structural information |
Mandatory Visualization
The following diagrams illustrate the general workflow for purity analysis and a decision-making guide for selecting between HPLC and GC-MS.
Caption: General Workflow for Chemical Purity Analysis
Caption: Decision Tree for Method Selection
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile and robust method suitable for a wide range of quinoxaline derivatives. GC-MS offers higher sensitivity and provides valuable structural information, which can be crucial for impurity identification. The choice of method should be guided by the specific analytical needs, including the required sensitivity, the need for structural elucidation of impurities, and the nature of the sample matrix. The provided protocols and data serve as a valuable resource for initiating the purity analysis of this and related compounds.
References
Benchmarking 5,8-Dibromo-2,3-diethylquinoxaline: A Comparative Guide for Polymer Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the selection of appropriate monomeric building blocks is paramount to achieving desired material properties and device performance. This guide provides a comparative benchmark of 5,8-Dibromo-2,3-diethylquinoxaline against other commercially available, structurally similar dibromoquinoxaline monomers. Due to a lack of direct head-to-head experimental comparisons in published literature, this guide utilizes performance data from polymers synthesized with related quinoxaline derivatives to establish a performance baseline. This allows researchers to gauge the potential of this compound and make informed decisions for their specific applications in areas such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Performance Benchmark of Quinoxaline-Based Polymers
The following table summarizes key performance metrics of polymers synthesized from various 5,8-dibromo-2,3-disubstituted-quinoxaline monomers. These monomers share the same core structure, with variations in the substituent groups at the 2 and 3 positions, which can significantly influence the resulting polymer's electronic and physical properties.
| Monomer Structure | Polymer Name | Application | Hole Mobility (μh) [cm²/Vs] | Power Conversion Efficiency (PCE) [%] |
| This compound | Hypothetical Polymer | OFET / OSC | Not Reported | Not Reported |
| 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline | TQ1-based polymers | OSC | Not explicitly stated for TQ1, but related polymers show promise. | Varies with device architecture; a related polymer achieved 7.2%.[1] |
| 5,8-Dibromo-2,3-diphenylquinoxaline | PBDTT-DTFPQx | OSC | 5.05 x 10⁻⁴ | 7.2%[1] |
| 5,8-Dibromo-2,3-di(thiophen-2-yl)quinoxaline | PQ1 | OFET | up to 0.12[2][3] | - |
| 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline based | PFTQT | OSC | - | 0.24%[4] |
| 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline based | PPTTQT | OSC | - | 0.16%[4] |
Note: The performance of polymers derived from this compound has not been extensively reported in peer-reviewed literature, presenting an opportunity for novel research. The data for other quinoxaline derivatives indicate that this class of materials is promising for organic electronic applications, with performance depending heavily on the side chains and the overall polymer structure.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of quinoxaline-based polymers and the fabrication of OFET and OSC devices.
Synthesis of Quinoxaline-Based Donor-Acceptor Polymers via Stille Coupling
The Stille cross-coupling reaction is a versatile method for synthesizing conjugated polymers from dibromo-monomers and organotin reagents.[5]
Materials:
-
5,8-Dibromo-2,3-disubstituted-quinoxaline monomer
-
Distannyl co-monomer (e.g., a distannylated thiophene or benzodithiophene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the dibromoquinoxaline monomer, the distannyl co-monomer, and the palladium catalyst in anhydrous toluene under an inert atmosphere.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum.
Organic Field-Effect Transistor (OFET) Fabrication
A common device architecture for testing the charge transport properties of new semiconducting polymers is the bottom-gate, bottom-contact (BGBC) OFET.[2][6]
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ dielectric layer (e.g., 300 nm)
-
Pre-patterned gold source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Quinoxaline-based polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Spin coater
-
Vacuum oven or hotplate
Procedure:
-
Clean the Si/SiO₂ substrate with pre-patterned electrodes sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the substrate with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves polymer film morphology.
-
Prepare a solution of the quinoxaline-based polymer (e.g., 5-10 mg/mL) in a high-boiling-point solvent.
-
Spin-coat the polymer solution onto the substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film at an elevated temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox or vacuum oven to remove residual solvent and improve molecular ordering.
-
Characterize the device by measuring the output and transfer characteristics using a semiconductor parameter analyzer.
Organic Solar Cell (OSC) Fabrication
The following protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend: quinoxaline-based polymer (donor) and a fullerene derivative (acceptor, e.g., PC₇₁BM) in a common solvent (e.g., chlorobenzene)
-
Low work function metal for the cathode (e.g., Aluminum)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Clean the ITO substrates using a multi-step sonication process in detergent, deionized water, acetone, and isopropanol.[7]
-
Treat the cleaned ITO with UV-ozone to improve its work function and wettability.
-
Spin-coat the PEDOT:PSS solution onto the ITO to form the HTL, followed by annealing.
-
Prepare the active layer blend by dissolving the quinoxaline-based polymer and the fullerene acceptor in the desired ratio in a suitable solvent.
-
Spin-coat the active layer blend on top of the HTL inside a nitrogen-filled glovebox.
-
Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
Deposit the metal cathode (e.g., Al) through thermal evaporation under high vacuum using a shadow mask to define the device area.
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the device performance under simulated AM 1.5G solar illumination.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of a quinoxaline-based polymer via Stille coupling.
Caption: Step-by-step fabrication process for a bottom-gate, bottom-contact OFET.
Caption: Energy level diagram illustrating charge separation and collection in a BHJ solar cell.
References
- 1. Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Development of mechanical and interfacial characterization methods for polymer thin films - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of 5,8-Dibromo-2,3-diethylquinoxaline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,8-Dibromo-2,3-diethylquinoxaline, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
The proper disposal of this compound is crucial due to its chemical nature as a brominated heterocyclic compound. As a halogenated organic substance, it requires specific handling and disposal methods to mitigate potential hazards and environmental contamination. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.
Waste Segregation and Collection
The primary principle for the disposal of this compound is strict waste segregation. Halogenated organic compounds must not be mixed with non-halogenated chemical waste.[1][2][3] This is critical because mixed waste streams can complicate the disposal process and may lead to dangerous reactions.[3]
Step-by-Step Disposal Procedure:
-
Identify the Waste Stream: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) and any unused solid chemical should be designated as "Halogenated Organic Solid Waste."
-
Select the Appropriate Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2] The container should be made of a material compatible with the chemical and should have a secure lid to prevent the release of vapors.
-
Transfer the Waste: Carefully transfer the solid waste into the designated container. Avoid creating dust. If dealing with a solution containing this compound, it should be collected in a designated "Halogenated Organic Liquid Waste" container.[1]
-
Label the Container: Ensure the waste container is accurately labeled with the full chemical name ("this compound") and any other components of the waste mixture. The date of accumulation should also be clearly visible.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Never dispose of this chemical down the drain or in regular trash.[1]
Spill Management
In the event of a spill, the area should be evacuated if necessary. For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[5] The contaminated absorbent material should then be collected and placed in the designated "Halogenated Organic Solid Waste" container for disposal.[5] For larger spills, contact your institution's EHS for immediate assistance.
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][2][6] |
| Container Type | Chemically resistant, sealed container | [2][5] |
| pH of Aqueous Waste | N/A (Solid) | |
| Mixing Restrictions | Do not mix with non-halogenated waste, acids, bases, or oxidizers | [7][8] |
| Storage Conditions | Well-ventilated, designated hazardous waste area | [9][10] |
| Disposal Method | Licensed hazardous waste disposal | [1] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound at the laboratory level beyond the segregation and collection procedures outlined above. Chemical neutralization or destruction methods, such as bromination processes, are industrial-scale applications and are not suitable for standard laboratory settings without specialized equipment and training.[11]
Visualized Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 5,8-Dibromo-2,3-diethylquinoxaline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5,8-Dibromo-2,3-diethylquinoxaline. The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. It is imperative to treat this compound with caution, assuming it may possess hazards similar to related brominated quinoxalines.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is required. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, as related compounds are known eye irritants.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact; related compounds can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of dust or vapors, as similar compounds may cause respiratory irritation.[1][2] |
Operational Plan: Handling and Storage
Safe handling and appropriate storage are crucial to prevent exposure and maintain the integrity of the compound.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area in the fume hood by lining it with absorbent, disposable material.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1] Decontaminate all work surfaces.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.
Waste Segregation:
-
Solid Waste: Any unused this compound and grossly contaminated items (e.g., weigh boats, filter paper) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of as hazardous waste.
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
